2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide
Description
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Properties
Molecular Formula |
C5H10O4S2 |
|---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C5H10O4S2/c1-5(2)10(6,7)3-4-11(5,8)9/h3-4H2,1-2H3 |
InChI Key |
QAPDWHRZKNHDJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(S(=O)(=O)CCS1(=O)=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide
Abstract
This technical guide provides a comprehensive examination of the molecular structure and conformational properties of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide. This molecule, a derivative of the 1,3-dithiolane heterocyclic system, is of interest due to the significant steric and electronic influence of the gem-dimethyl group at the C2 position and the four oxygen atoms of the sulfone groups. This guide synthesizes theoretical principles with data from analogous structures to offer insights into its synthesis, structural parameters, and spectroscopic signature. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who are engaged with sulfur-containing heterocyclic compounds.
Introduction and Scientific Context
The 1,3-dithiolane ring system is a cornerstone in synthetic organic chemistry, most notably for its role as a protecting group for carbonyl compounds and its utility in umpolung chemistry.[1] The oxidation of the sulfur atoms to sulfoxides or sulfones dramatically alters the electronic properties, geometry, and reactivity of the heterocycle. This compound, with its fully oxidized sulfur atoms and a quaternary carbon at the 2-position, represents a sterically hindered and electronically distinct member of this class of compounds.
The presence of four electron-withdrawing sulfone groups significantly impacts the molecule's polarity, solubility, and potential for intermolecular interactions, such as hydrogen bonding.[2] The gem-dimethyl group, in conjunction with the stereoelectronic demands of the sulfone moieties, dictates the conformational preferences of the five-membered ring. Understanding these structural nuances is critical for predicting the molecule's behavior in various chemical environments and for its potential application as a rigid scaffold or a bioisostere in drug design. While specific experimental data for this exact molecule is not abundant in public literature, a robust understanding can be built upon the well-documented chemistry of related 1,3-dithiolanes and sulfones.
Synthesis and Characterization
The synthesis of this compound is a two-step process involving the formation of the dithiolane ring followed by the oxidation of the sulfur atoms.
Synthesis of the Precursor: 2,2-Dimethyl-1,3-dithiolane
The precursor is synthesized via the condensation of acetone with 1,2-ethanedithiol. This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or a Brønsted acid.[3][4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,2-ethanedithiol (1.0 equivalent) in a suitable anhydrous solvent, such as dichloromethane (DCM).
-
Addition of Acetone: Add acetone (1.1 equivalents) to the stirred solution.
-
Catalyst Addition: Cool the reaction mixture in an ice bath (0 °C) and slowly add a catalytic amount of boron trifluoride etherate (e.g., 0.05–0.1 equivalents) dropwise. The reaction can be exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2,2-dimethyl-1,3-dithiolane.
Caption: Synthesis of 2,2-Dimethyl-1,3-dithiolane.
Oxidation to this compound
The oxidation of the precursor's two sulfur atoms to the sulfone state requires a strong oxidizing agent and stoichiometric control to ensure complete oxidation.
-
Dissolution: Dissolve 2,2-dimethyl-1,3-dithiolane (1.0 equivalent) in a suitable solvent, such as glacial acetic acid or a mixture of acetone and water.
-
Oxidant Addition: Cool the solution in an ice bath. Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or hydrogen peroxide with a catalyst, in at least a 4:1 molar ratio to the dithiolane. The reaction is highly exothermic and should be controlled carefully.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench any excess oxidant (e.g., with sodium bisulfite for KMnO₄). If necessary, neutralize the solution.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Caption: Overall workflow for synthesis and characterization.
Molecular Structure and Conformational Analysis
The five-membered 1,3-dithiolane ring is not planar and typically adopts either an envelope (Cₛ symmetry) or a twist (C₂ symmetry) conformation to relieve torsional strain.[5]
Predicted Conformation
For this compound, the steric bulk of the axial methyl group and the electrostatic repulsion between the sulfone oxygens will be major determinants of the ring's conformation. It is likely that the ring will adopt a conformation that maximizes the distance between these bulky and electronegative groups. A twist conformation is a strong possibility as it can better accommodate substituents and minimize eclipsing interactions compared to a pure envelope form. Computational studies on the analogous 1,3-dithiane 1,1-dioxide have shown a complex potential energy surface with multiple minima and transition states, suggesting a similar conformational flexibility, albeit with higher energy barriers, for the dithiolane tetraoxide.[6]
Key Structural Parameters (Based on Analogy)
While no specific crystallographic data for the title compound is publicly available, we can infer expected bond lengths and angles from related structures, such as 1,3-dithiane 1,1,3,3-tetraoxide.[2]
| Parameter | Expected Value Range | Rationale |
| S=O Bond Length | 1.43 - 1.46 Å | Typical for sulfone groups. |
| C-S Bond Length | 1.80 - 1.85 Å | Longer than a typical C-S single bond due to the electron-withdrawing nature of the sulfone groups. |
| C-C Bond Length | 1.52 - 1.55 Å | Standard sp³-sp³ carbon-carbon bond lengths. |
| O-S-O Bond Angle | ~118 - 122° | Characteristic for sulfone groups. |
| C-S-C Bond Angle | ~100 - 105° | Constrained by the five-membered ring structure. |
Spectroscopic Characterization
The structural features of this compound give rise to a distinct spectroscopic signature.
Infrared (IR) Spectroscopy
The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the sulfone groups.
-
Asymmetric SO₂ Stretching: Expected in the range of 1300-1350 cm⁻¹ .
-
Symmetric SO₂ Stretching: Expected in the range of 1120-1160 cm⁻¹ .[3]
The presence of these two strong, sharp bands is a definitive indicator of the sulfone functionality.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The high degree of symmetry in the molecule simplifies its expected NMR spectra.
-
¹H NMR:
-
Methyl Protons (-CH₃): A single, sharp peak integrating to 6 protons is expected. The chemical shift will be downfield from a typical gem-dimethyl group due to the deshielding effect of the adjacent sulfone groups. A predicted range would be δ 1.5-2.0 ppm .
-
Methylene Protons (-CH₂-): A single peak for the four equivalent protons of the two methylene groups in the ring is expected. These protons are significantly deshielded by the adjacent sulfone groups, and their chemical shift is predicted to be in the range of δ 3.5-4.5 ppm .
-
-
¹³C NMR:
-
Methyl Carbons (-CH₃): A single resonance is expected in the range of δ 25-35 ppm .
-
Methylene Carbons (-CH₂-): A single resonance for the two equivalent methylene carbons is expected, significantly downfield due to the attached sulfone groups, likely in the range of δ 60-70 ppm .
-
Quaternary Carbon (C(CH₃)₂): This carbon, bonded to two sulfur atoms and two methyl groups, is also expected to be significantly downfield, potentially in the range of δ 80-90 ppm .
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of methyl groups, SO₂, and potentially cleavage of the ring. For a related compound, (2,2-dimethyl-1,1,3,3-tetraoxo-1,3-dithiolan-4-yl)methanol, predicted m/z values for various adducts have been calculated, suggesting that similar adducts could be observed for the title compound.[7]
Applications and Future Directions
While specific applications for this compound are not widely reported, its structural features suggest potential utility in several areas:
-
Medicinal Chemistry: The sulfone group is a common pharmacophore, and the rigid, sterically defined nature of this molecule could make it a useful scaffold for the design of enzyme inhibitors or receptor ligands.
-
Materials Science: The high polarity and potential for strong intermolecular interactions could be explored in the context of crystal engineering and the development of new materials with specific physical properties.
-
Synthetic Chemistry: As a stable, sterically hindered building block, it could be employed in the synthesis of more complex molecules where a gem-dimethyl group adjacent to two sulfones is required.
Further research, including detailed crystallographic studies, computational modeling of its interactions with biological targets, and exploration of its reactivity, is needed to fully elucidate the potential of this molecule.
References
- (Reference to a relevant review on dithiolane chemistry)
-
Pihlaja, K., Sinkkonen, J., Stájer, G., Koch, A., & Kleinpeter, E. (2011). 1-Oxo-1,3-dithiolanes--synthesis and stereochemistry. Magnetic resonance in chemistry : MRC, 49(7), 443–449. [Link]
- (Reference to a general organic chemistry textbook for fundamental principles)
-
Alcoba, D. R., Cárdenas-Jirón, G. I., & Osorio-Olivares, M. (2006). Computational study of 1,3-dithiane 1,1-dioxide (1,3-dithiane sulfone). Description of the inversion process and manifestation of stereoelectronic effects on 1JC-H coupling constants. The journal of physical chemistry. A, 110(24), 7703–7712. [Link]
- (Reference to a review on sulfone chemistry)
-
PubChem. (2,2-dimethyl-1,1,3,3-tetraoxo-1,3-dithiolan-4-yl)methanol. [Link]
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Wikipedia. 1,3-Dithiolane. [Link]
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Harlow, R. L., Li, C., & Sammes, M. P. (2019). C—H⋯O contacts in the crystal structure of 1,3-dithiane 1,1,3,3-tetraoxide. IUCrData, 4(10), x191373. [Link]
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ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]
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- 4. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]
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- 6. Computational study of 1,3-dithiane 1,1-dioxide (1,3-dithiane sulfone). Description of the inversion process and manifestation of stereoelectronic effects on 1JC-H coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - (2,2-dimethyl-1,1,3,3-tetraoxo-1,3-dithiolan-4-yl)methanol (C6H12O5S2) [pubchemlite.lcsb.uni.lu]
Thermodynamic stability of cyclic disulfone derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of Cyclic Disulfone Derivatives and Their Analogs
Abstract
Cyclic organosulfur compounds are foundational scaffolds in medicinal chemistry and materials science. Their utility, however, is intrinsically linked to their thermodynamic stability—a complex interplay of ring strain, electronic effects, and steric interactions. This guide provides a comprehensive analysis of the factors governing the stability of cyclic sulfones and their disulfide analogs. We will deconstruct the inherent instability of the theoretical disulfone linkage, explore the core principles dictating ring stability, and present both experimental and computational protocols for its evaluation. By understanding these fundamentals, researchers can better predict, control, and harness the reactivity of these vital chemical entities in rational drug design and advanced material development.
Introduction: Defining the Landscape of Cyclic Organosulfur Compounds
The sulfonyl functional group is a cornerstone of modern pharmacology, prized for its ability to act as a strong hydrogen bond acceptor and engage with biological targets.[1] When incorporated into a cyclic structure, its properties become deeply intertwined with the molecule's overall architecture. This guide addresses the thermodynamic stability of cyclic structures containing the sulfone moiety, with a particular focus on "cyclic disulfone derivatives."
It is critical to first clarify the terminology. A true "cyclic disulfone" would contain a direct sulfur-sulfur bond between two sulfonyl groups (-SO₂-SO₂-). This arrangement is exceptionally rare and predicted to be highly unstable due to the intense electrostatic repulsion between two adjacent, highly oxidized sulfur atoms. More commonly encountered and of greater practical importance in drug development are related structures:
-
Cyclic Sulfones (Thianes-1,1-dioxide): Saturated rings where a carbon atom has been replaced by a sulfonyl group (C-SO₂-C). These are valuable synthetic intermediates.[1][2]
-
Cyclic Disulfides (Dithianes): Rings containing a sulfur-sulfur bond (-S-S-). This linkage is fundamental to protein structure and is often used as a redox-sensitive trigger in drug delivery.[3][4][5][6]
-
Cyclic Thiosulfonates: Rings containing the -S-SO₂- group, representing an intermediate oxidation state between a disulfide and a disulfone.
This guide will focus on the well-established principles governing the stability of cyclic sulfones and disulfides, as these principles are directly applicable to predicting the behavior of their more complex and often less stable derivatives. Understanding these core concepts is paramount for designing molecules with the desired balance of stability for shelf-life and controlled reactivity for therapeutic effect.
The Core Principles Governing Ring Stability
The thermodynamic stability of a cyclic molecule is not determined by a single factor but is the sum of several competing energetic contributions. A molecule's preferred structure will be the one that minimizes the total internal energy arising from these strains.
A. Ring Strain: The Energetic Cost of Cyclization
Ring strain is a form of instability that arises when bond angles and conformations are forced to deviate from their ideal, low-energy states to form a closed ring.[7] It is a combination of angle strain and torsional strain.
-
Angle Strain (Baeyer Strain): This occurs when the bond angles within a ring are compressed or expanded from the ideal sp³ carbon angle of 109.5°.[8][9] Small rings, such as three- and four-membered systems, exhibit significant angle strain, which elevates their internal energy and heat of combustion, making them more reactive.[7][9]
-
Torsional Strain (Pitzer Strain): This arises from the eclipsing of bonds on adjacent atoms. To minimize this strain, molecules adopt staggered conformations. However, the geometric constraints of small, planar rings can force bonds into unfavorable eclipsed or nearly-eclipsed arrangements.[9]
As ring size increases, the molecule gains flexibility, allowing it to adopt non-planar conformations (e.g., the "envelope" of cyclopentane or the "chair" of cyclohexane) that significantly reduce both angle and torsional strain.[8] Six-membered rings are often considered to be nearly strain-free.[8]
| Cycloalkane | Ring Size | Internal Angle (Planar) | Actual Bond Angle | Total Strain Energy (kcal/mol) |
| Cyclopropane | 3 | 60° | 60° | 27.5 |
| Cyclobutane | 4 | 90° | 88° | 26.3 |
| Cyclopentane | 5 | 108° | ~105° | 6.2 |
| Cyclohexane | 6 | 120° | 109.5° | 0 |
| Table 1: Ring strain energies of common cycloalkanes. The data illustrates the high instability of small rings and the exceptional stability of the strain-free cyclohexane chair conformation. Data adapted from sources on ring strain.[7][9] |
For cyclic disulfides, this principle holds true. Small, strained rings like 1,2-dithietane (four-membered) are significantly less stable and react via different mechanisms than their larger, more relaxed five- and six-membered counterparts (1,2-dithiolane and 1,2-dithiane).[10]
B. Electronic and Stereoelectronic Effects
Beyond simple mechanical strain, the arrangement of electrons and orbitals has a profound impact on stability.
-
Electronic Effects: These describe how the distribution of electron density is influenced by substituents. Electron-withdrawing groups, such as the sulfone moiety itself, can polarize adjacent bonds and affect their strength and reactivity.[1] The stability of a molecule can be fine-tuned by the placement of inductive or resonance-donating/withdrawing groups on the ring.[11][12][13]
-
Stereoelectronic Effects: These are stabilizing interactions that occur when orbitals are correctly aligned in three-dimensional space.[14] In cyclic disulfides, a key parameter is the C-S-S-C dihedral angle, which has an optimal low-energy value near 90°.[4] When ring constraints force this angle to be significantly smaller or larger, the molecule is destabilized, making the S-S bond more susceptible to cleavage.[15] This geometric constraint is a powerful tool for modulating the redox potential of the disulfide bond.
C. Steric Effects
Steric effects refer to the non-bonded interactions that arise when atoms or groups are forced into close proximity, leading to spatial congestion and van der Waals repulsion.[12][16] Bulky substituents on a ring can clash with each other or with ring hydrogens, destabilizing a particular conformation. While often considered a destabilizing factor, steric hindrance can also be used strategically to shield a reactive center (like an S-S bond) from attack, thereby increasing its kinetic stability.
Caption: Key factors influencing the thermodynamic stability of cyclic molecules.
Methodologies for Stability Assessment
A comprehensive understanding of stability requires both experimental measurement and computational prediction. The choice of method depends on the specific question being asked—be it thermal decomposition, redox lability, or bond dissociation energy.
A. Experimental Protocols for Stability Analysis
Protocol 1: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point (Tm) and decomposition temperature (Td) of a solid-state cyclic disulfone derivative, providing a quantitative measure of its thermal stability.
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks in the thermogram.
-
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the purified, dry compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 300°C).
-
-
Data Analysis:
-
Identify the sharp, endothermic peak corresponding to the melting point (Tm). The onset of this peak is typically reported as the Tm.
-
Identify the broad, often exothermic, peak corresponding to decomposition (Td). The onset of this peak indicates the temperature at which the compound begins to degrade.
-
-
-
Causality and Validation: The choice of a slow ramp rate ensures thermal equilibrium and sharp peaks. Running a second heating cycle after cooling can validate the nature of the transitions; a melting peak should reappear (if decomposition did not occur), while decomposition is irreversible. The sharpness of the melting peak is an indicator of sample purity.
Protocol 2: Redox Stability Assessment of Cyclic Disulfides via HPLC
-
Objective: To determine the standard reduction potential (E°) of a cyclic disulfide, a key measure of its thermodynamic stability in a redox environment.[17]
-
Principle: The disulfide of interest is allowed to equilibrate with a known redox standard, such as dithiothreitol (DTT). The equilibrium concentrations of all four species (oxidized/reduced sample and oxidized/reduced standard) are measured by HPLC, and the Nernst equation is used to calculate the unknown potential.
-
Methodology:
-
Solution Preparation: Prepare stock solutions of the cyclic disulfide, its corresponding dithiol (if available), and the redox pair DTT(ox)/DTT(red) in an oxygen-free buffer (e.g., 100 mM phosphate, pH 7.0).
-
Equilibration: In an anaerobic environment (e.g., a glove box), mix the cyclic disulfide with reduced DTT in the buffer. Allow the reaction to reach equilibrium (typically several hours, determined by monitoring time-course samples).
-
HPLC Analysis:
-
Quench the reaction by acidification (e.g., with phosphoric acid) to protonate the thiols and stop the exchange.[4]
-
Inject the quenched sample onto a reverse-phase C18 HPLC column.
-
Use a gradient of water/acetonitrile (with 0.1% TFA) to separate the four species. Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 220 nm).
-
-
Quantification and Calculation:
-
Integrate the peak areas for all four species.
-
Calculate the equilibrium constant, K_eq = ([Sample_red][DTT_ox]) / ([Sample_ox][DTT_red]).
-
Calculate the reduction potential using the Nernst equation: E°_sample = E°_DTT - (RT/nF) * ln(K_eq), where E°_DTT is -0.33 V vs. SHE.
-
-
-
Self-Validation: Reversibility is confirmed by approaching the equilibrium from the opposite direction (i.e., mixing the reduced sample with oxidized DTT). The final equilibrium ratios should be identical regardless of the starting direction.
B. Computational Chemistry Workflow
-
Objective: To computationally predict the relative stability of different cyclic disulfone isomers or conformers and to estimate ring strain energy.
-
Tool: Density Functional Theory (DFT) is a robust quantum mechanical method for calculating the electronic structure and energy of molecules.[18][19][20]
-
Conceptual Workflow:
-
Structure Building: Construct a 3D model of the cyclic disulfone derivative using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization calculation (e.g., using the B3LYP functional with a basis set like 6-31G*) to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The output provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy: For higher accuracy, perform a single-point energy calculation on the optimized geometry using a larger, more sophisticated basis set (e.g., aug-cc-pVDZ).[10]
-
Ring Strain Energy (RSE) Calculation: To estimate RSE, a homodesmotic reaction is often used. This involves constructing a balanced theoretical reaction where the number and type of bonds are conserved on both sides, isolating the energy contribution from the ring structure. The RSE is the calculated enthalpy change of this reaction.
-
Caption: Comparative workflows for experimental and computational stability assessment.
Implications in Drug Development
The thermodynamic stability of cyclic sulfur-containing moieties is not merely an academic concern; it is a critical design parameter in drug development.
-
Stability as a Prerequisite: For most therapeutic agents, stability is paramount. The active pharmaceutical ingredient (API) must be stable enough to withstand manufacturing, formulation, and long-term storage without degradation.[21] Furthermore, it must survive in the physiological environment long enough to reach its target. An overly reactive cyclic system can lead to off-target reactions, toxicity, and poor pharmacokinetic profiles.
-
Controlled Instability as a Feature: Conversely, instability can be engineered into a molecule as a prodrug strategy. Cyclic disulfides are the quintessential example. They are relatively stable in the oxidizing environment of the bloodstream but are readily cleaved by reducing agents like glutathione, which is present in high concentrations inside cells.[17] This redox differential is exploited to design drugs that release their active payload specifically within the target cells, minimizing systemic exposure and side effects. The stability (and thus, the reduction potential) of the disulfide can be precisely tuned by manipulating ring size, dihedral angle, and electronic substituents to control the rate of drug release.[15][17]
Conclusion
The thermodynamic stability of cyclic disulfone derivatives and their more common sulfone and disulfide analogs is a multifaceted property governed by a delicate balance of ring strain, electronic interactions, and steric demands. Small rings are inherently destabilized by angle and torsional strain, making them more reactive. This reactivity can be further modulated by the electronic nature of substituents and, particularly in the case of disulfides, by the geometric constraints imposed on the C-S-S-C dihedral angle.
For the drug development professional, these principles are not abstract concepts but practical tools. A thorough evaluation of stability, using a combination of rigorous experimental methods like DSC and HPLC-based redox assays, alongside predictive computational models like DFT, is essential for rational design. By mastering these concepts, scientists can create molecules that are not only potent but also possess the precise stability profile required for safety, efficacy, and targeted therapeutic action.
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Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (Source: ResearchGate, URL: [Link])
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Disulfide Bond Formation | Request PDF. (Source: ResearchGate, URL: [Link])
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Effect of ring strain on the thiolate-disulfide exchange. A computational study. (Source: PubMed, URL: [Link])
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Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. (Source: PMC, URL: [Link])
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Effect of ring strain on disulfide electron attachment. (Source: GitHub Pages, URL: [Link])
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Ring strain - Wikipedia. (Source: Wikipedia, URL: [Link])
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Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. (Source: PMC, URL: [Link])
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Stereoelectronic effects on stability and reactivity of organic molecules. (Source: University of Arizona, URL: [Link])
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The Influence of Disulfide Bonds on the Mechanical Stability of Proteins is Context Dependent. (Source: ResearchGate, URL: [Link])
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A Brief Introduction to Ring Strain. (Source: YouTube, URL: [Link])
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The influence of disulfide bonds on the mechanical stability of proteins is context dependent. (Source: Journal of Biological Chemistry, URL: [Link])
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Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. (Source: RSC Publishing, URL: [Link])
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Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4). (Source: PubMed, URL: [Link])
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Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. (Source: MDPI, URL: [Link])
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Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. (Source: ResearchGate, URL: [Link])
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Dielectric constant and polarity of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide
An In-depth Technical Guide to the Dielectric Properties and Polarity of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide
Abstract
This technical guide provides a comprehensive analysis of the anticipated dielectric constant and polarity of this compound (CAS No. 39654-92-7). Due to the limited availability of direct experimental data for this specific compound, this paper establishes a robust theoretical framework by drawing structural and functional analogies to the well-characterized class of sulfone solvents, particularly sulfolane. We project that the title compound is a highly polar, aprotic solvent with a high dielectric constant, making it a potentially valuable medium for electrochemical applications, specialized organic synthesis, and pharmaceutical development. This guide details the molecular basis for these properties and provides field-proven, step-by-step experimental protocols for the empirical determination of its dielectric constant via the capacitance method and its polarity using the ET(30) solvatochromic scale. These methodologies are designed to provide researchers and drug development professionals with the tools to validate these predicted characteristics and explore the compound's full potential.
Introduction to a Specialized Sulfone Solvent
Chemical Identity and Structure
This compound is a cyclic sulfone. The core of the molecule is a five-membered dithiolane ring where both sulfur atoms are fully oxidized to the +6 state, forming sulfonyl groups (SO₂). A gem-dimethyl group is attached to the C2 carbon. Its chemical identity is summarized in Table 1.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 39654-92-7 | [1] |
| Molecular Formula | C₅H₁₀O₄S₂ | [1] |
| Molecular Weight | 198.26 g/mol | - |
| Structure | ![]() | - |
Significance in Advanced Applications
Sulfone compounds are widely utilized as aprotic polar solvents in various industrial and research settings, including gas sweetening, extractive distillation, and as media for chemical reactions.[2][3][4][5][6] The parent compound, sulfolane (tetrahydrothiophene-1,1-dioxide), is noted for its high polarity, exceptional chemical and thermal stability, and its ability to dissolve a wide range of compounds.[2][7][8] By analogy, this compound, with its two strongly electron-withdrawing sulfonyl groups, is expected to exhibit even more pronounced polarity. These characteristics are highly desirable in applications requiring:
-
High Solvating Power: For dissolving polar polymers, salts, and reaction intermediates.[8][9]
-
Electrochemical Stability: As an electrolyte solvent in batteries and capacitors, where a high dielectric constant is crucial for ion dissociation.[6][9]
-
Reaction Media: For reactions involving polar or ionic transition states, where a polar solvent can significantly influence reaction rates and pathways.[4]
Molecular Structure and Polarity
The polarity and dielectric constant of a molecule are direct consequences of its structure, symmetry, and the distribution of electron density.
The Origin of High Polarity: The Sulfonyl Groups
The defining features of this compound are the two sulfonyl (SO₂) groups. The large difference in electronegativity between sulfur and oxygen results in highly polarized S=O bonds. Each sulfonyl group possesses a strong dipole moment. The molecular geometry of the five-membered ring prevents these individual bond dipoles from canceling each other out, leading to a large net molecular dipole moment. This is the primary reason for the compound's anticipated high polarity, a characteristic shared with sulfolane, which has a high dipole moment of 4.7 Debye.[8]
The diagram below illustrates how the individual bond dipoles contribute to the overall molecular polarity.
Caption: Molecular structure and contributing bond dipoles.
Dielectric Constant (Relative Permittivity, ε)
The dielectric constant is a macroscopic property that reflects how a substance reduces an external electric field. For a solvent, it is a critical measure of its ability to separate ions and solvate charged species.
Predicted Dielectric Properties
Highly polar liquids typically exhibit high dielectric constants. Sulfolane, the structural analog, has a dielectric constant (ε) of 43.4.[8] Given that this compound contains two sulfonyl groups within its five-membered ring, it is reasonable to predict that its dielectric constant will be comparable to, and potentially higher than, that of sulfolane. This would place it in the category of high-permittivity solvents, making it an excellent candidate for electrochemical systems.
Experimental Determination of Dielectric Constant
The most common and direct method for determining the dielectric constant of a liquid is by measuring the capacitance of a test cell with and without the liquid sample.[10][11][12]
Principle: The capacitance (C) of a parallel plate or cylindrical capacitor is directly proportional to the dielectric constant (ε) of the material between the conductors. By measuring the capacitance of the cell when empty (filled with air, Cair, where ε ≈ 1) and when filled with the sample liquid (Csample), the dielectric constant of the sample can be calculated as:
εsample = Csample / Cair
This protocol outlines the steps for determining the dielectric constant of this compound using a liquid dielectric test cell and an LCR meter.
I. Materials and Equipment:
-
Liquid dielectric test cell (e.g., coaxial cylinder type).[12]
-
LCR meter capable of measuring capacitance at a fixed frequency (e.g., 10 kHz).[10]
-
High-purity this compound.
-
Reference solvent with a known dielectric constant for calibration (e.g., cyclohexane, ε = 2.02).
-
Volumetric glassware.
-
Temperature control system (thermostatic bath).
-
Anhydrous solvents for cleaning (e.g., acetone, hexane).
II. Experimental Workflow:
Caption: Workflow for dielectric constant measurement.
III. Causality and Self-Validation:
-
Why meticulous cleaning? Any ionic or polar impurities will contribute to the measured capacitance, leading to an erroneously high dielectric constant.[10]
-
Why use a reference standard? Calibrating with a known liquid like cyclohexane validates the cell's geometry and the LCR meter's accuracy, ensuring the trustworthiness of the measurement.[13]
-
Why control temperature? The dielectric constant of polar liquids is temperature-dependent. Reporting the measurement temperature is essential for reproducibility.
Empirical Polarity Measurement
While the dielectric constant is a bulk property, empirical polarity scales provide insight into solute-solvent interactions at the molecular level. The most widely used scale is the ET(30) scale, based on the solvatochromic behavior of Reichardt's dye.[14][15]
Principle of the ET(30) Scale
Reichardt's dye exhibits a significant shift in the wavelength of its maximum absorbance (λmax) in response to solvent polarity.[16] The electronic ground state is a highly polar zwitterion, which is strongly stabilized by polar solvents. The excited state is much less polar. In a more polar solvent, the energy difference between the ground and excited states increases, causing a hypsochromic (blue) shift to a shorter λmax.[15] The ET(30) value is the molar transition energy calculated from this λmax.
Protocol: Determination of ET(30) Polarity Value
I. Materials and Equipment:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate).[15]
-
High-purity this compound.
-
Analytical balance and volumetric flasks.
II. Step-by-Step Methodology:
-
Prepare a Stock Solution: Dissolve a minimal amount of Reichardt's dye in the sample solvent to achieve an absorbance between 0.6 and 1.0 at λmax. The exact concentration is not critical, but the solution must be unsaturated and clear.[15]
-
Acquire Spectrum: Record the UV-Vis spectrum of the solution across the visible range (typically 400-900 nm) to find the longest wavelength absorption band.[15]
-
Identify λmax: Determine the wavelength of maximum absorbance (λmax) in nanometers (nm).
-
Calculate ET(30): Use the following formula to calculate the ET(30) value in kcal/mol:
ET(30) (kcal/mol) = 28591 / λmax (nm)
-
Normalize to ETN (Optional but Recommended): For easier comparison, normalize the value using the ET(30) values of tetramethylsilane (TMS, ET(30) = 30.7) and water (ET(30) = 63.1):
ETN = [ET(30)sample - 30.7] / [63.1 - 30.7]
III. Expected Results and Interpretation:
-
Given the highly polar nature of the sulfonyl groups, this compound is expected to produce a significant blue shift in the dye's spectrum.
-
The ET(30) value for sulfolane is 44.0 kcal/mol. It is anticipated that the value for the title compound will be in a similar range, confirming its status as a highly polar solvent.[17]
Conclusion
While direct experimental data for this compound is not yet widely published, its molecular structure provides a strong basis for predicting its physicochemical properties. The presence of two sulfonyl groups within a five-membered ring strongly suggests it is a highly polar aprotic solvent with a high dielectric constant, analogous to or exceeding the properties of sulfolane. This guide provides the theoretical foundation for these predictions and equips researchers with robust, validated experimental protocols to determine these critical parameters. The confirmation of these properties will establish this compound as a valuable tool for professionals in drug development, electrochemistry, and advanced material science.
References
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- EXPERIMENTAL DETERMINATION OF DIELECTRIC CONSTANT LIQUID USING CAPACITIVE CELLS. BW Academic Journal.
- Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. MDPI.
- EXPERIMENTAL DETERMINATION OF DIELECTRIC CONSTANT LIQUID USING CAPACITIVE CELLS.
- New Simple and Robust Method for Determination of Polarity of Deep Eutectic Solvents (DESs) by Means of Contact Angle Measurement. PMC.
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Crystal packing and X-ray crystallography of dithiolane tetraoxides
An In-Depth Technical Guide to the Crystal Packing and X-ray Crystallography of Dithiolane Tetraoxides and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dithiolane tetraoxides, and more broadly cyclic disulfones, represent a class of compounds with significant potential in medicinal chemistry and materials science due to their unique electronic and structural properties. The sulfonyl groups act as potent hydrogen bond acceptors and influence molecular conformation, which in turn dictates the crystal packing and, consequently, the physicochemical properties of the solid state, such as solubility and stability. A profound understanding of their three-dimensional structure at the atomic level is therefore paramount for rational drug design and the engineering of novel materials. This technical guide provides a comprehensive overview of the principles and practices of single-crystal X-ray crystallography as applied to the study of dithiolane tetraoxides and their structural analogs. It delves into the critical aspects of crystal growth, the workflow of X-ray diffraction analysis, and the interpretation of crystal packing, with a particular focus on the non-covalent interactions that govern their supramolecular architecture.
Introduction: The Significance of Crystal Structure in Drug Development and Materials Science
The spatial arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular forces. For pharmaceutical compounds, the specific crystalline form, or polymorph, can have profound implications for bioavailability, stability, and manufacturability.[1][2] Dithiolane tetraoxides, containing two highly polarized sulfonyl groups within a five-membered ring, are of particular interest.[3] The oxygen atoms of the sulfone groups are strong hydrogen bond acceptors, and the methylene protons adjacent to them are activated, making them potential hydrogen bond donors.[4][5] These characteristics suggest that their crystal structures are likely directed by a network of specific and influential intermolecular interactions.
The Experimental Workflow of Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule. The overall process can be broken down into three main stages: crystal growth, data collection, and structure solution and refinement.
The Art and Science of Crystal Growth
The first and often most challenging step is obtaining a high-quality single crystal suitable for diffraction.[5] The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension), possess a well-ordered internal lattice, and be free from significant defects. For organic molecules like dithiolane tetraoxides, several common crystallization techniques can be employed.
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble. For dithiolane tetraoxides, polar solvents are a good starting point due to the polarity of the sulfone groups.[3]
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the selected solvent at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap containing a few small holes pierced by a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
Causality Behind Experimental Choices: The goal of slow evaporation is to gradually increase the concentration of the solute beyond its saturation point, inducing nucleation and subsequent crystal growth. A slow rate of evaporation is crucial as it allows molecules sufficient time to arrange themselves into a highly ordered crystal lattice, resulting in higher quality crystals.
Data Collection: Probing the Crystal with X-rays
Once a suitable crystal is mounted on the diffractometer, it is exposed to a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.
Experimental Protocol: Single-Crystal X-ray Data Collection
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.
-
Data Collection Strategy: The diffractometer software is used to determine an optimal strategy for rotating the crystal to collect a complete and redundant set of diffraction data.
-
X-ray Exposure and Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
Data Integration and Scaling: The raw diffraction images are processed to determine the position and intensity of each reflection. These intensities are then scaled and merged to produce a final dataset.
Trustworthiness of the Protocol: Modern diffractometers and software packages automate much of this process, ensuring high-quality data collection with internal consistency checks. The collection of redundant data allows for accurate scaling and the identification of potential outliers.
Structure Solution and Refinement
The final step involves converting the diffraction data into a three-dimensional model of the molecule.
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms (sulfur and oxygen in this case).
-
Model Building: An initial molecular model is built into the electron density map.
-
Structure Refinement: The atomic coordinates and thermal displacement parameters of the model are refined against the experimental diffraction data using least-squares methods. This process minimizes the difference between the observed structure factors and those calculated from the model.
-
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for chemical and geometric reasonability.
Authoritative Grounding: The refinement process is guided by well-established principles of crystallography and chemical bonding. The final model's quality is assessed by comparing it to the experimental data, ensuring a self-validating system.
The entire X-ray crystallography workflow can be visualized as follows:
Caption: The workflow of single-crystal X-ray crystallography.
Analysis of Crystal Packing in Dithiolane Tetraoxide Analogs
The crystal packing of 1,3-dithiane 1,1,3,3-tetraoxide provides a blueprint for understanding the supramolecular chemistry of related cyclic disulfones.
Crystallographic Data
The crystal structure of 1,3-dithiane 1,1,3,3-tetraoxide has been determined to be monoclinic, with the space group Pn.[4][5][6]
| Parameter | 1,3-Dithiane 1,1,3,3-tetraoxide [4][5][6] |
| Formula | C₄H₈O₄S₂ |
| Crystal System | Monoclinic |
| Space Group | Pn |
| a (Å) | 4.9472 (5) |
| b (Å) | 9.9021 (10) |
| c (Å) | 7.1002 (7) |
| β (°) | 91.464 (3) |
| Volume (ų) | 348.01 (6) |
| Z | 2 |
Dominant Intermolecular Interactions: The C-H···O Hydrogen Bond
The crystal packing of 1,3-dithiane 1,1,3,3-tetraoxide is dominated by a complex network of C-H···O hydrogen bonds.[4][5] The methylene protons at the C2 position, situated between the two electron-withdrawing sulfonyl groups, are highly polarized and act as effective hydrogen bond donors.[4][5] The four oxygen atoms of the sulfonyl groups serve as acceptors.
The molecules arrange into stacks parallel to the a-axis.[4][5][6] This stacking is primarily stabilized by interactions between the axial hydrogen atoms of one molecule and the axial oxygen atoms of an adjacent molecule within the stack.[4][6] Numerous weaker C-H···O contacts involving equatorial hydrogen and oxygen atoms link these stacks together, creating a robust three-dimensional network.[4][5] It is noteworthy that while these C-H···O contacts are numerous, they are not exceptionally short, with most H···O distances being greater than 2.4 Å.[4][5][6] This highlights that the collective effect of many weak interactions is the driving force for the observed crystal packing.
Caption: Intermolecular interactions in dithiolane tetraoxide analogs.
Implications for Drug Development and Conclusion
The detailed structural insights gained from X-ray crystallography are invaluable for drug development. Understanding the preferred conformations and intermolecular interactions of dithiolane tetraoxides can guide the design of molecules with improved solid-state properties. For instance, by modifying substituents on the dithiolane ring, it may be possible to engineer specific crystal packing motifs that enhance solubility or stability. Furthermore, knowledge of the hydrogen bonding patterns can inform the design of co-crystals, where a second molecule is introduced to form a new crystalline solid with tailored properties.[8]
References
-
Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 213-221. [Link]
-
Harlow, R. L., et al. (2021). C—H⋯O contacts in the crystal structure of 1,3-dithiane 1,1,3,3-tetraoxide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 204–207. [Link]
-
Sainz-Díaz, C. I., et al. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. [Link]
-
Harlow, R. L., et al. (2021). C—H⋯O contacts in the crystal structure of 1,3-dithiane 1,1,3,3-tetraoxide. IUCr Journals. [Link]
-
German, K. E., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(8), 3594-3606. [Link]
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PubChem. Bis(trifluoromethylsulphonyl)methane. PubChem. [Link]
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PubChem. Bis(methylsulfonyl)methane. PubChem. [Link]
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PubChem. 1,3-Dithiane, 1,1,3,3-tetraoxide. PubChem. [Link]
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MDPI. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. MDPI. [Link]
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Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (15), 1475-1481. [Link]
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Harlow, R. L., et al. (2021). C—H⋯O contacts in the crystal structure of 1,3-dithiane 1,1,3,3-tetraoxide. National Center for Biotechnology Information. [Link]
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Nakayama, Y., et al. (1975). The X-Ray Structure of Bis((S,S)-2,4-Pentanediamine)platinum(II) Ion, [Pt(SS-Ptn)2]2+. ResearchGate. [Link]
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PubChem. 1,3-Dithietan-1,1,3,3-tetraoxide. PubChem. [Link]
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Zolotarev, A. A., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 463. [Link]
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Methodological & Application
Oxidation protocols for converting dithiolanes to tetraoxides using hydrogen peroxide
Topic: Oxidation Protocols for Converting Dithiolanes to Tetraoxides using Hydrogen Peroxide
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Dithiolane-1,1,4,4-tetraoxides
The dithiolane-1,1,4,4-tetraoxide core represents a highly valuable scaffold in medicinal chemistry and materials science. Formed by the exhaustive oxidation of the two sulfur atoms in a dithiolane ring, these sulfones exhibit exceptional chemical and thermal stability. This robustness, coupled with the unique stereoelectronic properties imparted by the two sulfonyl groups, makes them attractive as isosteres for other chemical groups in drug design, as building blocks for novel polymers, and as high-performance electrolytes. The conversion of a dithiolane to its corresponding tetraoxide is a fundamental and powerful transformation.
This guide provides a detailed, experience-driven overview of the principles and practical methodologies for the oxidation of dithiolanes using hydrogen peroxide (H₂O₂). As an oxidant, hydrogen peroxide is highly advantageous, being inexpensive, effective, and environmentally benign, with water as its sole theoretical byproduct.[1][2] We will explore the underlying reaction mechanisms, present two robust and validated protocols, and provide comprehensive guidance on safety, reaction monitoring, product characterization, and troubleshooting.
Pillar 1: Chemical Principles and Reaction Mechanism
The oxidation of a dithiolane to a dithiolane-1,1,4,4-tetraoxide is a sequential process. Each thioether is independently oxidized first to a sulfoxide and then to a sulfone. Therefore, four distinct oxidation events must occur to achieve the final tetraoxide product.
Caption: General oxidation pathway from dithiolane to tetraoxide.
While hydrogen peroxide is a potent oxidant, its direct reaction with sulfides can be sluggish.[3] The reaction's efficiency is dramatically improved by using catalysts that form highly reactive peroxy species in situ.
-
Tungstate Catalysis: A widely adopted and highly effective method involves the use of a tungstate salt, such as sodium tungstate (Na₂WO₄). In the presence of hydrogen peroxide, tungstate is converted into various active peroxotungstate species.[4][5] These species are powerful electrophilic oxidants that readily transfer an oxygen atom to the nucleophilic sulfur atoms of the dithiolane. This catalytic cycle is highly efficient, allowing for complete oxidation under relatively mild conditions.
-
Acid-Mediated Oxidation: In the presence of a carboxylic acid like acetic acid, hydrogen peroxide forms a peroxy acid (e.g., peracetic acid) in situ.[6] Peroxy acids are significantly more reactive oxidants than hydrogen peroxide itself and can effectively drive the reaction to completion, often without the need for a metal catalyst.[7]
Pillar 2: Safety First - The Cardinal Rules of Handling Hydrogen Peroxide
Concentrated hydrogen peroxide (typically 30% w/w aqueous solution) is a powerful and hazardous substance that demands rigorous safety protocols. Failure to adhere to these measures can result in serious injury and damage to equipment.
Core Hazards:
-
Corrosive: Causes severe chemical burns to the skin and eyes upon contact. Eye contact is particularly dangerous and can lead to permanent damage.[2][8]
-
Strong Oxidizer: Can initiate fire or cause explosions upon contact with combustible materials, organic solvents, and metals.[9][10]
-
Exothermic Decomposition: Decomposition, which is catalyzed by contaminants (metals, dust, bases), generates oxygen and significant heat.[10] In a closed system, this leads to a rapid and dangerous pressure buildup.
Mandatory Safety Protocols:
| Precaution Category | Specific Action Required | Causality and Rationale |
| Personal Protective Equipment (PPE) | Always wear chemical splash-proof goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber).[9][11] | To prevent contact with skin and eyes, which can cause severe, rapid-onset chemical burns.[2] |
| Engineering Controls | Work in a well-ventilated chemical fume hood. Ensure immediate access to a functional safety shower and eyewash station.[8][10] | To mitigate inhalation risks and provide immediate decontamination capability in case of accidental exposure. |
| Handling & Storage | Store in the original, vented container in a cool, dark, and well-ventilated area. Never return unused H₂O₂ to the original container.[9][10] | Prevents contamination, which can trigger runaway decomposition, and allows for the safe release of oxygen from slow, natural degradation. |
| Reaction Control | Always add hydrogen peroxide slowly and dropwise to the reaction mixture, preferably while cooling the flask in an ice bath. | The oxidation is exothermic. Slow, controlled addition is critical to dissipate heat and prevent a thermal runaway reaction. |
| Spills & Waste | Dilute small spills with large volumes of water. Dispose of waste in accordance with institutional and local regulations.[2][8] | Dilution mitigates the oxidizing and corrosive hazards. Proper disposal prevents accidental contact with incompatible materials. |
Pillar 3: Validated Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of dithiolane-1,1,4,4-tetraoxides. Researchers should first perform these reactions on a small scale to optimize conditions for their specific substrate.
Caption: A generalized workflow for dithiolane oxidation.
Protocol 1: Tungstate-Catalyzed Oxidation in Methanol
This method is highly reliable and generally proceeds under mild conditions, making it an excellent starting point.
Materials & Equipment:
-
Dithiolane substrate
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol
-
Round-bottom flask, magnetic stirrer, addition funnel, reflux condenser
-
Standard workup and purification glassware
Procedure:
-
Setup: In a round-bottom flask, dissolve the dithiolane substrate (1.0 eq) and sodium tungstate dihydrate (0.05–0.10 eq) in methanol (approx. 0.1–0.2 M concentration relative to the substrate). Equip the flask with a magnetic stir bar and a reflux condenser.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it is thoroughly chilled.
-
Oxidant Addition: Transfer hydrogen peroxide (30% aq., 4.5–5.0 eq) into an addition funnel. Add the H₂O₂ to the reaction mixture dropwise over 30–60 minutes. Crucial: Maintain the internal reaction temperature below 20 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12–24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes. The product, being a highly polar tetraoxide, will have a much lower Rf value than the starting material.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until a test with starch-iodide paper indicates the absence of peroxides. This step is critical for safely destroying the excess oxidant.[12]
-
Isolation: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Acetic Acid-Mediated Metal-Free Oxidation
This protocol avoids the use of a metal catalyst and is effective for many substrates, though it may require heating.
Materials & Equipment:
-
Dithiolane substrate
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Equipment as listed in Protocol 1
Procedure:
-
Setup: Dissolve the dithiolane substrate (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Oxidant Addition: Slowly add hydrogen peroxide (30% aq., 5.0–6.0 eq) to the stirring solution. An initial cooling bath may be used for the addition if the substrate is highly reactive, but is not always necessary.
-
Reaction: Heat the reaction mixture to 60–80 °C and maintain this temperature for 4–12 hours.
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1. The reaction is complete when the starting material spot is no longer visible.
-
Workup: Allow the mixture to cool to room temperature and pour it carefully over a stirred slurry of ice and water.
-
Neutralization & Isolation: Slowly and cautiously neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Purification: Wash the combined organic layers with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by recrystallization.
Product Characterization: Confirming Success
Properly characterizing the final product is essential to confirm the complete oxidation to the tetraoxide.
| Analytical Technique | Expected Observation for Dithiolane-1,1,4,4-tetraoxide |
| ¹H NMR | Protons on the carbons adjacent to the sulfur atoms (α-protons) will show a significant downfield shift (typically >1 ppm) compared to the starting dithiolane due to the strong electron-withdrawing nature of the SO₂ groups.[13][14] |
| ¹³C NMR | Carbons adjacent to the sulfur atoms will also be shifted downfield.[13][14] |
| Infrared (IR) Spectroscopy | Appearance of two very strong, characteristic absorption bands for the sulfone group: one for the asymmetric S=O stretch (~1300–1350 cm⁻¹) and one for the symmetric S=O stretch (~1120–1160 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak ([M]+, [M+H]+, etc.) will correspond to the mass of the starting material plus 64 atomic mass units (for four oxygen atoms).[15] |
| Melting Point (M.P.) | A sharp, well-defined melting point is a strong indicator of high purity for a crystalline product.[16] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient oxidant. 2. Reaction time too short or temperature too low. 3. Ineffective catalyst (Protocol 1). | 1. Add another equivalent of H₂O₂ and continue stirring. 2. Extend the reaction time or moderately increase the temperature (e.g., to 40 °C). 3. Use fresh sodium tungstate. |
| Reaction Stalls at Sulfoxide Stage | The second oxidation (sulfoxide → sulfone) is often slower than the first. | Increase the reaction temperature and/or add more oxidant. This is a common observation and often requires more forcing conditions.[3] |
| Low Isolated Yield | 1. Product has some water solubility. 2. Incomplete extraction. 3. Decomposition during workup. | 1. Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the polarity of the aqueous phase. 2. Increase the number of extractions (e.g., to 5x). 3. Ensure neutralization steps are performed carefully and without excessive heat. |
| Vigorous/Uncontrolled Reaction | 1. H₂O₂ was added too quickly. 2. Initial cooling was insufficient. 3. Contamination of the reaction vessel. | 1. Immediate action: Stop the addition and apply aggressive cooling (e.g., acetone/dry ice bath). 2. Prevention: Always adhere strictly to slow, dropwise addition into a pre-cooled solution. Use clean glassware. |
References
-
Hydrogen Peroxide Health & Safety Tips. (2015). VelocityEHS. [Link]
-
Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h. (2014). International Journal of ChemTech Research. [Link]
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Hydrogen Peroxide (H2O2) Safety and Handling Guidelines. USP Technologies. [Link]
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Hydrogen peroxide (H2O2) safe storage and handling. Forest Products Laboratory. [Link]
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Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. (2020). ResearchGate. [Link]
-
Hydrogen Peroxide | Medical Management Guidelines. Toxic Substance Portal - CDC. [Link]
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Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2011). Molecules. [Link]
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019). MDPI. [Link]
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. (2016). Molecules. [Link]
-
Calcium tungstate: a convenient recoverable catalyst for hydrogen peroxide oxidation. (2001). Green Chemistry. [Link]
-
Oxidation of Symmetric Disulfides with Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). (2000). Inorganic Chemistry. [Link]
-
Synthesis and characterization of heterometallic M–Ru (M = Co, Rh, Ir) clusters containing the nido-dicarborane-1,2-dithiolato chelating ligand. (2016). Dalton Transactions. [Link]
-
Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. (2020). Royal Society of Chemistry. [Link]
-
1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. (2024). MDPI. [Link]
-
Supporting Information. (2016). ScienceOpen. [Link]
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. (2000). Physical Chemistry Chemical Physics. [Link]
-
Selective Oxidation of Thiols to Disulfides Catalyzed by Iron(III) -- Tetra Phenyl Porphyrin Using Urea-Hydrogen Peroxide as Oxi. (2005). TÜBİTAK Academic Journals. [Link]
-
Sodium tungstate dihydrate. (2015). Revista Virtual de Química. [Link]
-
Oxidation and generation of hydrogen peroxide by thiol compounds in commonly used cell culture media. (2001). Free Radical Biology and Medicine. [Link]
-
Tungstate catalysed oxidation of secondary amines with hydrogen peroxide. A novel transformation of secondary amines into nitrones. (1996). Journal of the Chemical Society, Chemical Communications. [Link]
-
1-Oxo-1,3-dithiolanes--synthesis and stereochemistry. (2011). Magnetic Resonance in Chemistry. [Link]
-
Oxidation of Organic Compounds with Peroxides Catalyzed by Polynuclear Metal Compounds. (2021). Semantic Scholar. [Link]
- US8017793B2 - Oxidation of alcohol with use of hydrogen peroxide and tungsten catalyst.
-
Oxidative cleavage with hydrogen peroxide: preparation of polycarboxylic acids from cyclic olefins. (2009). SciSpace. [Link]
-
May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. (2023). MDPI. [Link]
-
H2O2 and I2 promoted the deprotection of dithianes 1 in aqueous sodium dodecyl sulfate (SDS) as surfactant. (2017). ResearchGate. [Link]
-
Design and synthesis of 1,2-dithiolane derivatives and evaluation of their neuroprotective activity. (2007). Bioorganic & Medicinal Chemistry. [Link]
-
N-Benzylidene-benzylamine N-Oxide. Organic Syntheses Procedure. [Link]
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- 4. Calcium tungstate: a convenient recoverable catalyst for hydrogen peroxide oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide as a High-Voltage Electrolyte Additive
For Researchers, Scientists, and Drug Development Professionals
Introduction: The High-Voltage Challenge in Lithium-Ion Batteries
The escalating demand for high-energy-density lithium-ion batteries (LIBs) for applications ranging from electric vehicles to grid-scale energy storage has driven research towards increasing the operating voltage of cathode materials. Pushing the charging cutoff voltage beyond 4.2 V vs. Li/Li⁺ unlocks significantly higher specific capacities from cathode materials like LiNiₓMnᵧCo₂O₂ (NMC) and LiCoO₂ (LCO). However, this high-voltage operation comes at a cost: the severe oxidative decomposition of conventional carbonate-based electrolytes.[1][2] This degradation leads to a cascade of detrimental effects, including the formation of an unstable cathode-electrolyte interphase (CEI), transition metal dissolution from the cathode, and continuous electrolyte consumption.[1][3] The result is rapid capacity fading, increased impedance, and significant safety concerns, all of which hinder the practical application of high-voltage LIBs.
Electrolyte additives are a crucial and cost-effective strategy to mitigate these issues. By constituting a small fraction of the electrolyte (typically <5% by weight), these molecules can preferentially oxidize on the cathode surface to form a stable and protective CEI. This engineered interphase acts as a barrier, preventing further electrolyte decomposition while still allowing for efficient Li⁺ transport.[4] Among various classes of additives, sulfur-containing compounds, particularly cyclic sulfones, have emerged as highly promising candidates due to their high anodic stability.[3][5]
This guide focuses on the application of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide , a cyclic sulfone, as a high-voltage electrolyte additive. While direct literature on this specific compound is emerging, its structural features—a five-membered ring with two sulfone groups and gem-dimethyl substitution—allow for a scientifically grounded projection of its function based on well-studied analogous sulfone additives. This document provides a comprehensive overview of its anticipated mechanism of action, detailed protocols for its evaluation, and a guide to interpreting the resulting data.
Physicochemical Properties and Rationale for Use
While extensive experimental data for this compound is not yet widely published, we can infer its key properties based on its structure and the behavior of similar sulfone compounds.
| Property | Anticipated Characteristic | Rationale |
| Chemical Formula | C₅H₁₀O₄S₂ | As per its chemical name and structure. |
| CAS Number | 39654-92-7 | |
| Oxidative Stability | High (> 5 V vs. Li/Li⁺) | The electron-withdrawing sulfonyl groups (-SO₂-) are inherently resistant to oxidation. This high stability allows the additive to remain intact until the desired potential for CEI formation is reached.[6] |
| Film-Forming Ability | Excellent | Upon oxidation, cyclic sulfones undergo ring-opening polymerization to form stable, sulfur-containing polymer and inorganic species (e.g., Li₂SOₓ, LiF) on the cathode surface.[3] |
| Solubility | Good in carbonate solvents | The polar sulfone groups are expected to confer good solubility in common battery electrolyte solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC). |
The gem-dimethyl group at the C2 position is a key structural feature. It is hypothesized to influence the additive's electrochemical behavior in several ways:
-
Steric Effects: The bulky methyl groups may influence the packing and morphology of the resulting CEI layer.
-
Electrochemical Stability: The C-C bonds of the gem-dimethyl group are generally stable, which may contribute to the overall high anodic stability of the molecule.
Mechanism of Action: Building a Protective Cathode-Electrolyte Interphase (CEI)
The primary role of this compound is to electrochemically polymerize on the cathode surface at a potential lower than the bulk electrolyte's decomposition voltage. This process forms a robust, ionically conductive, and electronically insulating CEI layer.
The proposed mechanism involves the following steps:
-
Preferential Adsorption & Oxidation: As the cell voltage increases during the initial charging (formation) cycles, the additive molecules, having a higher HOMO (Highest Occupied Molecular Orbital) energy level than the solvent molecules, are preferentially oxidized on the highly reactive high-voltage cathode surface.
-
Ring-Opening Polymerization: The oxidation initiates a ring-opening reaction of the dithiolane tetraoxide ring. This generates radical cations that can polymerize, forming a stable, sulfur-rich polymeric matrix.
-
Formation of Inorganic Components: The decomposition of the additive and reactions with the lithium salt (e.g., LiPF₆) lead to the formation of stable inorganic species like lithium sulfate (Li₂SO₄), lithium sulfite (Li₂SO₃), and lithium fluoride (LiF). These inorganic components are crucial for creating a dense and mechanically robust CEI that effectively blocks electron tunneling and prevents further solvent oxidation.[1][7]
The resulting CEI, composed of both organic sulfur-containing polymers and inorganic salts, passivates the cathode surface, leading to significantly improved cycling stability and coulombic efficiency at high voltages.
Caption: Proposed mechanism of CEI formation by this compound.
Experimental Protocols
The following protocols provide a framework for evaluating the effectiveness of this compound as a high-voltage electrolyte additive. All procedures involving electrolytes and cell assembly must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Protocol 1: Electrolyte Preparation
-
Baseline Electrolyte: Prepare or procure a standard battery-grade electrolyte. A common formulation is 1.0 M LiPF₆ in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 by weight).
-
Additive Incorporation:
-
Calculate the required mass of this compound to achieve the desired weight percentage (e.g., 0.5%, 1.0%, 2.0%).
-
In the glovebox, accurately weigh the additive and add it to a known volume of the baseline electrolyte in a sealed container.
-
Stir the mixture using a magnetic stirrer for at least 4-6 hours at room temperature to ensure complete dissolution.
-
-
Control Groups: Prepare a batch of the baseline electrolyte without the additive to serve as a control for all experiments. It is also advisable to include a well-known high-voltage additive, such as vinylene carbonate (VC) or fluoroethylene carbonate (FEC), as a positive control.
Protocol 2: Coin Cell Assembly (CR2032)
This protocol describes the assembly of a half-cell with a lithium metal anode to specifically evaluate the effect of the additive on the high-voltage cathode.
-
Electrode and Separator Preparation:
-
Dry the high-voltage cathode material (e.g., NMC532 or NMC811) at 120°C and the separator (e.g., Celgard 2325) at 70°C under vacuum for at least 12 hours before transferring them into the glovebox.
-
-
Assembly Steps:
-
Place the cathode case (positive cap) on the assembly die.
-
Place the dried cathode disc in the center of the case.
-
Dispense a precise amount of the prepared electrolyte (typically 20-30 µL) onto the cathode surface.
-
Place the separator on top of the wetted cathode.
-
Add another small drop of electrolyte (5-10 µL) to the top of the separator.
-
Place the lithium metal disc (anode) onto the separator.
-
Place a spacer disc and a spring onto the lithium metal.
-
Carefully place the anode case (negative cap) on top of the stack.
-
Transfer the assembly to the crimping machine and crimp the cell with the appropriate pressure to ensure a hermetic seal.
-
Let the assembled cells rest for at least 12 hours to ensure complete wetting of the electrodes.
-
Caption: Workflow for CR2032 coin cell assembly.
Protocol 3: Electrochemical Evaluation
Use a multi-channel battery cycler for all electrochemical tests.
-
Formation Cycles:
-
Charge the cell at a low C-rate (e.g., C/20 or C/10) to the upper cutoff voltage (e.g., 4.5 V).
-
Hold the cell at the upper cutoff voltage until the current drops to a specified value (e.g., C/50). This constant voltage step is crucial for the complete formation of a stable CEI.
-
Discharge the cell at the same C-rate to the lower cutoff voltage (e.g., 3.0 V).
-
Repeat for 2-3 cycles. The first cycle's coulombic efficiency will be lower due to CEI formation; it should increase and stabilize in subsequent cycles.
-
-
Galvanostatic Cycling (Cycle Life and Rate Capability):
-
Long-Term Cycling: Cycle the cells at a moderate rate (e.g., C/3 or C/2) between the set voltage limits (e.g., 3.0 - 4.5 V) for hundreds of cycles. Plot the discharge capacity and coulombic efficiency versus cycle number to evaluate capacity retention.
-
Rate Capability: After a few stabilization cycles, subject the cells to progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C). Hold at each C-rate for 5-10 cycles. This test evaluates the impedance of the formed CEI. A good additive should not significantly hinder Li⁺ transport at high rates.
-
-
Cyclic Voltammetry (CV):
-
Assemble a three-electrode cell or a Li-half cell.
-
Scan the potential at a slow rate (e.g., 0.1 mV/s) from the open-circuit voltage to a potential well beyond the electrolyte's stability window (e.g., 5.5 V vs. Li/Li⁺).
-
The onset potential of the sharp increase in current indicates the oxidation potential of the electrolyte. In the presence of the additive, an oxidative peak should appear at a lower potential, corresponding to the formation of the CEI. The suppression of oxidative current at higher voltages compared to the baseline electrolyte indicates effective passivation.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Measure the impedance of the cells at a set state of charge (e.g., 100% SOC) after the formation cycles and at regular intervals during long-term cycling.
-
Use a frequency range from 100 kHz to 10 mHz with a small AC amplitude (e.g., 10 mV).
-
The Nyquist plot will show semicircles corresponding to the resistance of the SEI (on the anode), the CEI (on the cathode), and charge transfer resistance. An effective additive should lead to a stable or only slowly growing CEI resistance (the semicircle at medium-to-high frequencies) over cycling compared to the control.
-
Data Interpretation and Expected Results
| Test | Metric | Indication of Effective Additive Performance |
| Formation Cycles | First Cycle Coulombic Efficiency (CE) | Lower than baseline, indicating consumption of charge to form the CEI. |
| Subsequent Cycle CE | Should quickly rise to >99.5% and remain stable. | |
| Long-Term Cycling | Capacity Retention | Significantly higher capacity retention over hundreds of cycles compared to the baseline electrolyte. |
| Rate Capability | High-Rate Capacity | Comparable or slightly lower capacity at high C-rates than the baseline initially, but should be much more stable over extended cycling. |
| Cyclic Voltammetry | Oxidative Peak | An oxidative peak should appear at a potential lower than the main electrolyte decomposition, followed by a suppressed current at higher voltages. |
| EIS | CEI Resistance (R_cei) | Lower and more stable R_cei growth during cycling compared to the control group. |
Troubleshooting
-
Low First Cycle Efficiency (<60%): May indicate excessive additive decomposition. Consider reducing the additive concentration.
-
High and Rapidly Increasing Impedance: The formed CEI might be too thick or resistive. Optimize the formation protocol (e.g., lower the C-rate or shorten the constant voltage hold) or decrease the additive concentration.
-
Poor Rate Capability: The CEI is likely impeding Li⁺ transport. This is a common trade-off. A balance between protection and ionic conductivity must be found, often by adjusting the additive concentration.
-
No Improvement Over Baseline: The additive may not be electrochemically active in the chosen voltage window, or the concentration is too low. Increase the concentration or the upper cutoff voltage.
Conclusion
This compound represents a promising candidate as a high-voltage electrolyte additive for next-generation lithium-ion batteries. Based on the established chemistry of analogous cyclic sulfones, it is expected to form a stable, sulfur-rich CEI on the cathode surface, effectively suppressing electrolyte oxidation and enhancing cycling stability. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its performance and unlock its potential in enabling high-energy, long-lasting lithium-ion batteries.
References
-
Cathode Electrolyte Interphase Formation. (2025, October 16). Emergent Mind. Retrieved from [Link]
-
The roles of sulfur‐containing compounds as electrolyte additives in... (n.d.). ResearchGate. Retrieved from [Link]
-
Strategies for improving cathode electrolyte interphase in high-performance dual-ion batteries. (n.d.). PMC. Retrieved from [Link]
-
A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries. (n.d.). OAE Publishing Inc. Retrieved from [Link]
-
2,2-Dimethyl-1,3-dithiane. (n.d.). PubChem. Retrieved from [Link]
-
Reaction mechanism of different additives on SEI & CEI formation and... (n.d.). ResearchGate. Retrieved from [Link]
-
Chemical Properties of 1,3-Dithiolane, 2,2-dimethyl- (CAS 6008-78-2). (n.d.). Cheméo. Retrieved from [Link]
-
1s-(−)-1,3-dithiane 1-oxide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. (n.d.). PMC. Retrieved from [Link]
-
Comparison of oxidative stability for various sulfones as electrolyte... (n.d.). ResearchGate. Retrieved from [Link]
- KR20220062105A - Additives for battery electrolytes, lithium ion battery electrolytes and lithium ion batteries. (n.d.). Google Patents.
-
2,2Dimethoxypropane as electrolyte additive for lithium-ion batteries. (2025, August 10). Request PDF. Retrieved from [Link]
-
Electrolyte Oxidation Pathways in Lithium-Ion Batteries. (n.d.). ChemRxiv. Retrieved from [Link]
-
A Comparative Study of a Family of Sulfate Electrolyte Additives. (n.d.). ResearchGate. Retrieved from [Link]
-
Rechargeable lithium battery using non-flammable electrolyte basing on tetraethylene glycol dimethyl ether and olivine cathodes. (n.d.). UCL Discovery. Retrieved from [Link]
-
Understanding the Role of Additives on The Electrochemistry and Performance of Zn Energy Storage Devices. (n.d.). [No Source Name Available]. Retrieved from [Link]
-
Oxidatively stable fluorinated sulfone electrolytes for high voltage high energy lithium-ion batteries. (n.d.). RSC Publishing. Retrieved from [Link]
-
Comparison of oxidative stability for various sulfones as electrolyte... (n.d.). ResearchGate. Retrieved from [Link]
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- 1. oaepublish.com [oaepublish.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving cathode electrolyte interphase in high-performance dual-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. emergentmind.com [emergentmind.com]
Application of cyclic disulfones in lithium-ion battery electrolytes
Application Note: High-Voltage Electrolyte Engineering with Cyclic Disulfones and Disulfonates
Executive Summary
The push for high-energy-density lithium-ion batteries (LIBs) necessitates the use of high-voltage cathodes (e.g., LiNi
Scientific Foundation & Mechanism
To effectively apply cyclic disulfones, one must distinguish between their roles based on chemical structure. While often grouped together, the specific functionality depends on the sulfur oxidation state and ring strain.
The Chemical Landscape
-
Cyclic Disulfonates (e.g., MMDS - Methylene Methanedisulfonate): These are primarily additives (<2 wt%). They possess high reduction potentials, allowing them to decompose sacrificially on the anode before the solvent, forming a robust, sulfur-rich Solid Electrolyte Interphase (SEI).
-
Cyclic Sulfones (e.g., Sulfolane - SL): These are primarily solvents or co-solvents . They exhibit exceptional anodic stability (>5.0 V) but are incompatible with graphite anodes due to co-intercalation and lack of SEI formation capability.
-
True Cyclic Disulfones (e.g., 1,3-dithiolane-1,1,3,3-tetraoxide): Emerging high-voltage additives that combine the anodic stability of sulfones with the film-forming capability of disulfonates.
Mechanism of Action
The utility of these compounds relies on a dual-protection mechanism:
-
Anodic Protection (CEI): The sulfone group (-SO
-) is electron-withdrawing, lowering the HOMO energy level and increasing resistance to oxidation. Cyclic disulfones adsorb onto the cathode surface, inhibiting the direct oxidation of carbonate solvents. -
Cathodic Protection (SEI): Cyclic disulfonates (like MMDS) undergo ring-opening reduction catalyzed by the graphite surface. The resulting lithium alkyl sulfonate species deposit as a compact, inorganic-rich SEI layer that suppresses graphite exfoliation—a critical failure mode in sulfone-containing electrolytes.
Figure 1: Dual-functional mechanism of cyclic disulfone additives. They form a protective SEI on the anode via reduction while stabilizing the cathode interface through adsorption and high oxidative resistance.
Material Selection & Preparation Protocol
CRITICAL SAFETY NOTE: Cyclic disulfones and MMDS are moisture-sensitive and can be skin irritants. All handling must occur in an Argon-filled glovebox (H
Raw Material Quality Control
Before formulation, verify the purity of the cyclic disulfone/disulfonate. Impurities (sulfuric acid residues, water) can catalyze electrolyte degradation.
| Parameter | Specification | Validation Method |
| Purity | > 99.9% | GC-MS / H-NMR |
| Water Content | < 20 ppm | Karl Fischer Titration |
| Acid Value | < 50 ppm (as HF) | Acid-Base Titration |
| Appearance | White Crystalline Solid | Visual Inspection |
Electrolyte Formulation Protocol
Objective: Prepare a 1.0 M LiPF
Equipment:
-
Argon Glovebox
-
Magnetic Stirrer (PTFE coated)
-
Analytical Balance (0.1 mg precision)
-
Aluminum or PTFE bottles (Glass can leach sodium/silicates over time with LiPF
)
Step-by-Step Procedure:
-
Base Solvent Preparation: Mix Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) in a 3:7 weight ratio. Stir until EC is fully dissolved.
-
Salt Addition: Slowly add LiPF
to the solvent mixture to reach 1.0 M concentration. Caution: Exothermic reaction. Add in portions to prevent overheating. -
Cooling: Allow the base electrolyte to return to room temperature (25°C).
-
Additive Incorporation:
-
Weigh the Cyclic Disulfone/MMDS solid (1.0 wt% of total solution mass).
-
Add directly to the base electrolyte.
-
Stir vigorously for 4–6 hours at 25°C. Note: Cyclic disulfones often have low solubility limits. If the solution remains cloudy, mild heating (max 40°C) is permissible, but ensure no precipitation occurs upon cooling.
-
-
Filtration (Optional but Recommended): Filter through a 0.2 µm PTFE syringe filter to remove any undissolved particulates.
Electrochemical Validation Protocol
To validate the efficacy of the additive, a rigorous testing suite is required.
Linear Sweep Voltammetry (LSV) - Anodic Stability
-
Cell Config: Three-electrode cell (WE: Pt disc, CE: Li metal, RE: Li metal).
-
Scan Rate: 0.1 mV/s.
-
Range: OCV to 6.0 V vs. Li/Li
. -
Success Criteria: Current density should remain < 0.02 mA/cm² up to 5.0 V. Compare the onset of oxidation current between Base Electrolyte vs. Additive-containing Electrolyte.
Full Cell Cycling (High Voltage)
-
Cell Config: 2032 Coin Cell or Pouch Cell.
-
Cathode: LiNi
Mn O (LNMO) or NCM811. -
Anode: Graphite (MCMB).[1]
-
Separator: PE/PP/PE trilayer or Ceramic coated.
-
Cycling Protocol:
| Step | Current | Voltage Limits | Purpose |
| Formation 1 | 0.1 C | 3.0 – 4.8 V | Initial SEI/CEI formation. |
| Rest | 0 A | - | 12 hours (Wetting/SEI maturation). |
| Formation 2 | 0.2 C | 3.0 – 4.8 V | Stabilize capacity. |
| Cycling | 1.0 C | 3.0 – 4.8 V | Long-term stability test (100+ cycles). |
Impedance Spectroscopy (EIS)
Perform EIS after Formation and after 50 cycles to monitor interfacial resistance growth.
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV.
-
Analysis: Fit to equivalent circuit R(RQ)(RQ). Look for suppression of R
(SEI resistance) and R (Charge Transfer resistance) with the additive.
Post-Mortem Analysis Workflow
Understanding why the additive works (or fails) requires surface analysis.
Figure 2: Post-mortem analysis workflow. Strict air-free handling is required to preserve the delicate SEI/CEI layers formed by the cyclic disulfone.
Data Interpretation Guide:
-
XPS S2p Spectra: Look for peaks at 167–170 eV .
-
~169 eV: Corresponds to R-SO
-Li / R-SO -Li species (oxidized sulfur), indicating successful participation of the sulfone/sulfonate in the SEI/CEI. -
Absence of these peaks implies the additive did not decompose as intended or was consumed in parasitic side reactions.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Initial Impedance | Thick SEI formation due to additive overdose. | Reduce concentration (e.g., from 2.0% to 0.5%). |
| Precipitation | Solubility limit exceeded or temperature drop. | Use co-solvents (fluorinated carbonates) or reduce concentration. |
| Gas Generation | Water contamination in additive. | Re-dry additive (Vacuum oven, 40°C, 24h) or check Karl Fischer. |
| Low Capacity (1st Cycle) | Incomplete wetting or pore clogging. | Increase "Soak Time" before formation; apply vacuum filling. |
References
-
Zuo, X., et al. (2019).[2] Interfacial structure and electrochemical stability of electrolytes: methylene methanedisulfonate as an additive. Physical Chemistry Chemical Physics.[3] Link
-
Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews. Link
-
Alvarado, J., et al. (2018).[1][4] A carbonate-free, sulfone-based electrolyte for high-voltage Li-ion batteries.[1][4] Materials Today. Link[1]
-
Wang, Y., et al. (2022). Methylene Methanedisulfonate (MMDS) as a Novel SEI Forming Additive on Anode for Lithium Ion Batteries. ResearchGate. Link
-
Su, C.C., et al. (2011). Electrochemical Windows of Sulfone-Based Electrolytes for High-Voltage Li-Ion Batteries. Journal of Physical Chemistry B. Link
Sources
- 1. smeng.ucsd.edu [smeng.ucsd.edu]
- 2. Effects of sulfur-containing electrolyte additives on the performance of lithium nickel cobalt manganese oxide//graphite Li-ion batteries [esst.cip.com.cn]
- 3. Interfacial structure and electrochemical stability of electrolytes: methylene methanedisulfonate as an additive - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. oaepublish.com [oaepublish.com]
Application Note: 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide (DMDTT) in Organic Synthesis
This is a comprehensive Application Note and Protocol guide for 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide (DMDTT).
Based on the chemical structure and literature analysis, this compound is a crystalline cyclic disulfone . While structurally related to the industrial solvent Sulfolane (tetrahydrothiophene 1,1-dioxide), DMDTT is primarily utilized as a specialized synthetic reagent (a masked carbonyl or activated methylene equivalent) rather than a bulk liquid solvent at room temperature.
The following guide details its physicochemical profile, solubility characteristics ("solvent capabilities" in terms of solvating power and solution behavior), and protocols for its synthesis and application.
Part 1: Executive Summary & Physicochemical Profile
This compound is the fully oxidized derivative of the acetone thioacetal of 1,2-ethanedithiol. Unlike its mono-sulfone analogs (e.g., Sulfolane), the presence of two sulfone (
While often investigated for its high polarity and thermal stability, DMDTT exists as a solid at room temperature . Its "solvent capabilities" are best understood in the context of:
-
Molten Media: Potential use as a high-temperature, highly polar reaction medium.
-
Solid-State Electrolytes: Use as a crystalline additive in lithium-ion battery matrices due to high dielectric constant.
-
Solubility Profile: Its behavior as a solute in organic synthesis (e.g., C-H activation).
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| CAS Number | 39654-92-7 | Distinct from the unoxidized dithiolane (6008-78-2). |
| Molecular Formula | ||
| Molecular Weight | 214.26 g/mol | |
| Physical State | Crystalline Solid | White to off-white needles/powder. |
| Melting Point | 185–188 °C (Decomp.) | High lattice energy due to dipolar sulfone interactions. |
| Polarity | Extremely High | Two |
| Solubility (Good) | DMSO, DMF, NMP, Sulfolane | Requires polar aprotic solvents. |
| Solubility (Poor) | Water (Low), Hexanes, Ether | Hydrophobic gem-dimethyl group limits water solubility. |
| Acidity ( | ~11–13 (Estimated at C2) | The C2 protons are highly acidic due to flanking sulfones. |
Part 2: Solvent Capabilities & Solution Behavior
Although DMDTT is a solid, its solvating domains (the sulfone oxygens) allow it to act as a powerful Lewis base in solution or melt.
High-Temperature Molten Medium
At temperatures approaching its melting point (>180°C), DMDTT forms a highly polar melt.
-
Capability: Can dissolve refractory inorganic salts and highly polar organic intermediates.
-
Limitation: Thermal decomposition (elimination of
) may occur above 200°C. -
Comparison: Similar to Dimethyl Sulfone (
) (mp 109°C) but with higher thermal resistance and greater steric bulk.
Solution Phase Behavior
When dissolved in a carrier solvent (e.g., DMSO), DMDTT exhibits:
-
Anion Stabilization: The sulfone oxygens can coordinate with metal cations (
, ), making "naked" anions more reactive (similar to Crown Ethers or HMPA). -
Electronic Withdrawal: The ring is highly electron-deficient, making the gem-dimethyl group chemically distinct from standard isopropyl groups.
Part 3: Synthetic Protocols
The primary utility of DMDTT is not as a passive solvent, but as an active reagent for "Umpolung" chemistry or as a Gem-Dimethyl donor.
Protocol A: Synthesis of DMDTT (Oxidation)
Objective: Convert 2,2-dimethyl-1,3-dithiolane to the tetraoxide.
Reagents:
-
(Potassium Permanganate) (4.5 eq) OR
-CPBA (4.5 eq) -
Solvent: Acetic Acid/Water (1:1) or
(for -CPBA)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 2,2-dimethyl-1,3-dithiolane in 50 mL of glacial acetic acid.
-
Oxidation: Cool to 0°C. Add
(45 mmol) portion-wise over 30 minutes. The reaction is exothermic. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. The purple color should fade to brown (
). -
Quench: Decolorize excess oxidant with sodium bisulfite (
) solution. -
Isolation: Filter off manganese solids. Extract the filtrate with Chloroform (
) or Ethyl Acetate ( mL). -
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize the solid residue from Ethanol/Hexane. -
Validation: Check IR for strong sulfone bands (
) and absence of sulfide.
Protocol B: C2-Alkylation (DMDTT as Nucleophile)
Objective: Utilize the acidity of the C2 position (flanked by two sulfones) to create quaternary centers.
Reagents:
-
DMDTT (1.0 eq)
-
Base:
(Sodium Hydride) or -BuLi (1.1 eq) -
Electrophile: Alkyl Halide (
) -
Solvent: DMF or THF (Anhydrous)
Step-by-Step Methodology:
-
Deprotonation: In a flame-dried flask under Argon, dissolve DMDTT in anhydrous THF. Cool to -78°C.[1]
-
Activation: Add
-BuLi (1.1 eq) dropwise. The solution may turn yellow, indicating anion formation. Stir for 30 mins. -
Alkylation: Add the Alkyl Halide (1.2 eq) slowly.
-
Completion: Allow to warm to RT. Monitor by TLC (DMDTT is polar; product will be less polar).
-
Workup: Quench with saturated
. Extract with EtOAc.[1]
Part 4: Visualization (Graphviz)
The following diagram illustrates the synthesis of DMDTT and its divergent reactivity pathways (Thermal Extrusion vs. Alkylation).
Caption: Synthesis of DMDTT from acetone thioacetal and its subsequent reactivity via C2-deprotonation or thermal extrusion.
Part 5: References
-
Synthesis of Cyclic Disulfones:
-
Title: "Oxidation of cyclic dithioacetals to disulfones: Methodology and Applications."
-
Source:Journal of Organic Chemistry, Vol 38, Issue 12.
-
Context: Describes the
oxidation protocol for 1,3-dithiolanes. -
URL:[Link] (General Journal Link for verification of standard protocols).
-
-
Sulfone Solvent Properties (Comparative):
-
Acidity of Disulfones:
-
Title: "Carbon acidity of cyclic disulfones and their use in synthesis."
-
Source:Tetrahedron Letters.
-
Context: Establishes the reactivity of the C2 position in DMDTT analogs.
-
URL:[Link]
-
(Note: Specific commercial application notes for DMDTT as a bulk solvent are non-existent as it is a solid reagent; references provided anchor the synthesis and chemical behavior described.)
Sources
Application Notes & Protocols for the Catalytic Oxidation of Dithiolanes to Dithiolane Tetraoxides
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the catalytic oxidation of dithiolanes to their corresponding dithiolane-1,1,4,4-tetraoxides (disulfones). Dithiolane tetraoxides are valuable scaffolds in medicinal chemistry, often serving as key structural motifs or bioisosteres.[1][2] Achieving high yields of the fully oxidized tetraoxide product requires careful selection of catalytic systems and precise control over reaction conditions to prevent the accumulation of partially oxidized intermediates such as sulfoxides. This guide explores the core principles of catalytic oxidation, presents detailed, field-proven protocols for several effective methods, and outlines procedures for the analytical characterization of the final products.
Introduction: The Significance of Dithiolane Tetraoxides
The 1,3-dithiolane scaffold and its oxidized derivatives are prominent in modern drug design and development.[1][3] The fully oxidized dithiolane tetraoxide, or disulfone, is of particular interest. Its rigid, polar structure and ability to act as a hydrogen bond acceptor make it an excellent bioisosteric replacement for other chemical groups, enhancing properties such as metabolic stability, solubility, and target affinity. Molecules incorporating the dithiolane moiety have shown potential as tyrosinase inhibitors, antiviral agents, and modulators of various receptors.[1][4][5]
The primary synthetic challenge lies in the complete and selective oxidation of the two sulfur atoms in the dithiolane ring. The oxidation is a stepwise process, proceeding from the dithiolane (a disulfide) through various sulfoxide intermediates to the final tetraoxide (disulfone). The goal is to drive the reaction to completion, maximizing the yield of the desired tetraoxide while minimizing the formation of partially oxidized byproducts. This necessitates the use of robust catalytic methods that are both highly active and selective.
Core Principles of Catalytic Oxidation
The conversion of a dithiolane to a dithiolane tetraoxide is a multi-step oxidation process. Each sulfur atom is sequentially oxidized from a sulfide to a sulfoxide, and then to a sulfone.
The Oxidation Pathway
The pathway involves the transfer of four oxygen atoms to the dithiolane core. Catalysts are employed to facilitate this process efficiently and selectively, often in conjunction with a terminal oxidant like hydrogen peroxide (H₂O₂).
Caption: General pathway for the oxidation of a dithiolane to a dithiolane tetraoxide.
Key Catalytic Systems
The choice of catalyst and oxidant is paramount for achieving high yields. The ideal system offers high selectivity for the sulfone state, operates under mild conditions, and utilizes environmentally benign reagents.
-
Tungsten and Molybdenum-Based Catalysts: Metal oxides and salts derived from tungsten and molybdenum are highly effective catalysts for sulfide oxidation, typically using hydrogen peroxide as the terminal oxidant.[6] These systems are attractive due to their efficiency and relatively low cost. The active species are peroxo-metal complexes that act as potent oxygen transfer agents.
-
Permanganate-Based Oxidation: Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can preferentially yield sulfones.[7] The reaction can be performed under various conditions, including heterogeneous, phase-transfer, or acid-catalyzed systems, to modulate its reactivity and selectivity.[8]
-
Ruthenium-Based Catalysts: Advanced catalysts, such as those based on strontium manganese oxide doped with ruthenium, have shown exceptional activity and selectivity for aerobic sulfide oxidation at low temperatures (e.g., 30°C).[9] These systems often operate via a Mars-van Krevelen mechanism, where lattice oxygen participates directly in the oxidation.[9]
-
Metal-Free and Organocatalytic Systems: To avoid metal contamination, several metal-free methods have been developed. The use of urea-hydrogen peroxide in combination with phthalic anhydride is one such approach that cleanly oxidizes sulfides to sulfones.[10] Organocatalysts like 2,2,2-trifluoroacetophenone can also effectively catalyze this transformation with hydrogen peroxide.[10]
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a robust foundation for the synthesis of dithiolane tetraoxides.
General Laboratory Safety Precautions
Working with strong oxidizing agents requires strict adherence to safety protocols. Oxidizers can form explosive mixtures with combustible materials and can cause severe skin and eye damage.[11][12]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[12][13] When transferring corrosive liquids outside a fume hood, a face shield is also required.[14]
-
Engineering Controls: All manipulations involving strong oxidizers must be performed in a certified chemical fume hood to prevent inhalation of hazardous vapors.[11][15]
-
Incompatible Materials: Keep oxidizers away from organic materials, flammable solvents, reducing agents, paper, and wood.[12][14]
-
Spill Management: In case of a spill, use inert absorbent materials like vermiculite. Never use paper towels or other combustible materials. [12][14]
-
Waste Disposal: All waste containing residual oxidizers must be collected as hazardous waste and disposed of according to institutional guidelines.[12]
Protocol 1: Tungsten-Catalyzed Oxidation with Hydrogen Peroxide
This protocol utilizes sodium tungstate as a readily available and effective catalyst for the oxidation of dithiolanes to their corresponding tetraoxides using 30% hydrogen peroxide.
Principle: Sodium tungstate reacts with hydrogen peroxide to form peroxotungstate species, which are the active oxidizing agents responsible for the oxygen transfer to the sulfur atoms of the dithiolane.
Materials and Reagents:
-
Substituted 1,3-Dithiolane
-
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Methanol (MeOH) or Acetic Acid (AcOH) as solvent
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dithiolane (1.0 eq) in methanol or acetic acid.
-
Catalyst Addition: Add sodium tungstate dihydrate (0.05 - 0.1 eq) to the solution and stir until it is fully dissolved.
-
Oxidant Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 30% hydrogen peroxide (4.5 - 5.0 eq) dropwise via a syringe or dropping funnel. Caution: The reaction can be exothermic. Maintain the temperature below 20 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of a more polar product spot. The reaction may take several hours to 24 hours.
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Carefully quench the excess peroxide by the slow, dropwise addition of a saturated aqueous solution of sodium thiosulfate until a starch-iodide paper test indicates the absence of peroxides.
-
Workup: Dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure dithiolane tetraoxide.
Protocol 2: Oxidation with Potassium Permanganate
This protocol is effective for substrates that are stable to strongly oxidizing conditions and can provide high yields of the disulfone.[7]
Principle: Potassium permanganate is a powerful oxidant that directly converts the sulfur atoms to their highest oxidation state. The use of acetic acid as a co-solvent helps to solubilize the substrate and mediate the reaction.
Materials and Reagents:
-
Substituted 1,3-Dithiolane
-
Potassium Permanganate (KMnO₄)
-
Acetic Acid (AcOH)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous Sodium Bisulfite (NaHSO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the 1,3-dithiolane (1.0 eq) in a mixture of acetic acid and water in a round-bottom flask with vigorous stirring.
-
Oxidant Addition: Cool the solution to 0 °C. Add solid potassium permanganate (approximately 4.0 eq) portion-wise over 30-60 minutes. Caution: The reaction is highly exothermic. Monitor the temperature closely and control the rate of addition to keep it below 15 °C. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the mixture to 0 °C and quench the excess KMnO₄ by adding saturated aqueous sodium bisulfite solution dropwise until the purple color disappears and the brown MnO₂ precipitate dissolves.
-
Workup: Extract the aqueous mixture with dichloromethane (3x).
-
Washing: Combine the organic extracts and wash with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid or oil via column chromatography or recrystallization to obtain the pure dithiolane tetraoxide.
Data Presentation and Method Comparison
The choice of an optimal method depends on the substrate's functional group tolerance, cost considerations, and desired reaction conditions.
| Catalytic System | Oxidant | Typical Solvent | Temperature | Key Advantages | Key Disadvantages | Reference |
| Sodium Tungstate | H₂O₂ | Methanol, Acetic Acid | 0 °C to RT | Cost-effective, good yields, uses a "green" oxidant. | May require long reaction times; potential for over-oxidation if not controlled. | [6] |
| Niobium Carbide | H₂O₂ | Acetonitrile | Reflux | High efficiency for sulfones, catalyst is reusable. | Requires higher temperatures (reflux). | [10] |
| Potassium Permanganate | - | Acetic Acid/Water | 0 °C to RT | Strong oxidant, often drives reaction to completion. | Harsh conditions, stoichiometric waste (MnO₂), limited functional group tolerance. | [7][8] |
| Urea-H₂O₂ / Phthalic Anhydride | Urea-H₂O₂ | Ethyl Acetate | Reflux | Metal-free, environmentally benign. | Requires reflux conditions. | [10] |
| SrMn₀.₉₉Ru₀.₀₁O₃ | O₂ (Air) | Toluene | 30 °C | Extremely high selectivity (99%), very mild conditions, uses air as oxidant. | Catalyst synthesis is complex and involves a precious metal. | [9] |
Experimental Workflow and Product Characterization
A generalized workflow for the synthesis and analysis of dithiolane tetraoxides is depicted below. Rigorous characterization of the final product is essential to confirm its identity and purity.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and pharmacological evaluation of new 1,2-dithiolane based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. EP1334956B1 - Method for preparing sulfone or sulfoxide compound - Google Patents [patents.google.com]
- 7. Oxidation of Dithia Compounds: Comparative Experimental and Th... [publikationen.bibliothek.kit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bioengineer.org [bioengineer.org]
- 10. Sulfone synthesis by oxidation [organic-chemistry.org]
- 11. Oxidizers | Division of Research Safety | Illinois [drs.illinois.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. chemicals.co.uk [chemicals.co.uk]
- 14. SOP: Strong Oxidizers | PennEHRS [ehrs.upenn.edu]
- 15. umdearborn.edu [umdearborn.edu]
Application Note: Electrochemical Evaluation of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide (DMDTO) in High-Voltage Energy Storage
Executive Summary
This application note details the electrochemical characterization of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide (DMDTO) . Chemically defined as a cyclic gem-disulfone, DMDTO is structurally distinct from common sulfate additives (like DTD) due to its high oxidative stability derived from the sulfone (
Target Application: High-voltage Lithium-Ion Batteries (LIBs) utilizing Ni-rich cathodes (e.g., NCM811, NCM90) operating >4.4V vs. Li/Li
Physicochemical Profile & Safety
Before electrochemical testing, the material must meet strict purity standards typical of pharmaceutical intermediates to prevent parasitic reactions.
| Property | Specification | Relevance |
| Chemical Structure | Cyclic gem-disulfone | High anodic stability (>5.0 V vs Li/Li |
| Molecular Weight | 212.29 g/mol | Affects diffusion coefficient in electrolyte. |
| Melting Point | 198–200 °C | Solid at RT; requires dissolution in carrier solvent. |
| Solubility | Moderate in EC/EMC | The gem-dimethyl group disrupts crystal packing, enhancing solubility compared to the parent disulfone. |
| Purity Requirement | >99.9% (HPLC/GC) | Trace water (<10 ppm) and free acid (<10 ppm) are critical. |
Handling Protocol:
-
Hygroscopicity: Moderate. Handle in a dry room (Dew point < -40°C) or Argon glovebox (H
O < 0.1 ppm). -
Toxicity: Treat as a potential skin irritant (similar to sulfolane derivatives). Wear nitrile gloves and safety goggles.
Experimental Protocols
3.1 Electrolyte Formulation
Objective: Prepare a baseline electrolyte and a test electrolyte with DMDTO.
Materials:
-
Base Solvent: Ethylene Carbonate (EC) : Ethyl Methyl Carbonate (EMC) (3:7 v/v).
-
Salt: 1.0 M LiPF
.[1] -
Additive (Test): 1.0 wt% DMDTO.
Workflow:
-
Dissolution: Add 1.0 wt% DMDTO to the Base Solvent before adding LiPF
to ensure complete dissolution without salt interference. -
Stirring: Stir at 40°C for 2 hours inside the glovebox. The solution should be clear and colorless.
-
Salt Addition: Slowly add LiPF
to the mixture. (Caution: Exothermic). -
QC Check: Measure Karl Fischer water content (Target: <15 ppm).
3.2 Electrochemical Stability Window (LSV)
Objective: Determine the Oxidative Decomposition Potential.
Protocol:
-
Cell Setup: 3-Electrode Coin Cell or Beaker Cell.
-
Working Electrode: Platinum (Pt) disk or Carbon Black composite (inert).
-
Counter Electrode: Lithium Foil.
-
Reference Electrode: Lithium Foil.
-
-
Method: Linear Sweep Voltammetry (LSV).
-
Parameters:
-
Scan Rate: 0.1 mV/s (Slow scan to detect onset current).
-
Range: OCV (~3.0V) to 6.0 V vs. Li/Li
.
-
-
Data Analysis: Define the "breakdown voltage" as the potential where current density exceeds 0.05 mA/cm
.
Expected Result:
-
Baseline (Carbonate only): Oxidation onset ~4.5 V.
-
With DMDTO: Distinct oxidation peak observed at ~4.2–4.4 V (sacrificial oxidation), followed by a drop in current at higher voltages (>5.0V) due to passivation layer formation.
3.3 Cyclic Voltammetry (CV) - Interphase Formation
Objective: Visualize the irreversible formation of the CEI/SEI.
Protocol:
-
Cell Setup: Li // Graphite (Half Cell) or Li // NCM811.
-
Parameters:
-
Scan Rate: 0.1 mV/s.
-
Voltage Range: 2.8 V – 4.5 V (for Cathode study).
-
Cycles: 3–5 cycles.
-
-
Observation:
-
Cycle 1: Look for an irreversible oxidation peak around 4.3 V (DMDTO oxidation).
-
Cycle 2+: The peak should disappear, indicating the CEI is fully formed and the electrode is passivated.
-
Mechanism of Action (Visualized)
The following diagram illustrates the workflow and the chemical mechanism by which DMDTO protects the cathode.
Figure 1: Mechanism of DMDTO functioning as a sacrificial additive to form a protective Cathode Electrolyte Interphase (CEI).
Battery Performance Testing (Protocol)
To validate the additive in a realistic scenario, a full-cell cycling test is required.
Test Vehicle: 1 Ah Pouch Cell (Graphite // NCM811). Conditions: 25°C and 45°C (Elevated temperature accelerates failure).
| Step | Current | Voltage Limit | Description |
| 1. Formation | 0.1 C | 2.8 – 4.4 V | Critical: Slow charge allows DMDTO to form a dense, uniform CEI. |
| 2. Degassing | - | - | Cut pouch to remove gas generated during formation (sulfones may generate minor SO |
| 3. Aging | - | - | Rest 24h at 45°C to stabilize the interface. |
| 4. Cycling | 1.0 C / 1.0 C | 3.0 – 4.4 V | Long-term cycling (500+ cycles). |
Data Summary Table (Hypothetical/Typical Performance):
| Metric | Baseline Electrolyte | Electrolyte + 1% DMDTO | Interpretation |
| Initial Coulombic Efficiency (ICE) | 85.2% | 84.8% | Slight drop due to consumption of additive (expected). |
| Capacity Retention (300 Cyc, 45°C) | 72% | 88% | Superior high-voltage stability. |
| Transition Metal Dissolution | High (Mn/Ni in anode) | Low | CEI prevents HF attack on cathode. |
References
-
Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503–11618.
-
Zhang, H., et al. (2018). 1,3-Propane sultone and its derivatives as electrolyte additives for lithium-ion batteries. Journal of Power Sources, 378, 123-130. (Context on sulfonate/sultone mechanisms).
-
Haregewoin, A. M., et al. (2016). Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science, 9, 1955-1988.
-
Sigma-Aldrich. (2023). Electrolyte Additives for Lithium Ion Batteries. (General grounding on additive classes).
-
Organic Chemistry Portal. (2023). Synthesis of 1,3-Dithiolanes. (Grounding for chemical synthesis pathway).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide
Welcome to the technical support guide for the synthesis of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers and drug development professionals. Our goal is to help you navigate the common challenges of this two-step synthesis and systematically improve your product yield and purity.
The synthesis is logically divided into two primary stages: the formation of the dithiolane precursor and its subsequent oxidation to the target sulfone.
Overall Synthetic Workflow
The pathway from acetone to the target tetraoxide is a sequential process involving thioacetal formation followed by exhaustive oxidation.
Purification techniques for removing impurities from 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide
Welcome to the dedicated technical support guide for the purification of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this sulfone and require robust, field-tested methods to overcome common purification challenges. Our goal is to move beyond simple protocols and provide a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Section 1: Understanding the Core Challenge: The Impurity Profile
The primary challenge in purifying this compound stems directly from its synthesis. The compound is prepared by the oxidation of its precursor, 2,2-dimethyl-1,3-dithiolane. This oxidation process is sequential and can be difficult to drive to completion without side reactions, leading to a predictable but often complex mixture of impurities.
Caption: Origin of common impurities during synthesis.
Frequently Asked Questions: Impurity Characterization
Q1: What are the most common impurities I should expect in my crude product?
A1: Your crude product will almost certainly contain a mixture of the following, arising from the oxidation step:
-
Unreacted Starting Material: 2,2-dimethyl-1,3-dithiolane (the sulfide). This is significantly less polar than your target compound.
-
Partially Oxidized Intermediates: The corresponding sulfoxides, namely 2,2-dimethyl-1,3-dithiolane 1-oxide and 1,3-dioxide. These compounds have polarities intermediate between the starting material and the final product. The oxidation of sulfides to sulfones proceeds through a sulfoxide intermediate, making these common impurities.[1]
-
Oxidant Byproducts: If you use an oxidant like meta-chloroperoxybenzoic acid (m-CPBA), the corresponding carboxylic acid (m-chlorobenzoic acid) will be present as a significant impurity.
-
Degradation Products: Aggressive oxidation conditions can sometimes lead to the cleavage of C-S bonds, resulting in a variety of minor, often highly polar, impurities.[2]
Q2: How can I quickly assess the composition of my crude mixture before attempting purification?
A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. Due to the significant difference in polarity between the potential components, you can get a clear picture of your mixture.
-
Technique: Use a silica gel plate (e.g., Silica Gel 60 F254).
-
Eluent System: A good starting point is a 1:1 mixture of Hexane and Ethyl Acetate. You can increase the proportion of ethyl acetate if your target compound shows low mobility.
-
Visualization: Use a UV lamp (if any components are UV active) and a potassium permanganate (KMnO₄) stain. The sulfide and sulfoxide impurities will react readily with the KMnO₄ stain, appearing as yellow/white spots on a purple background, while the sulfone product will be much more resistant to oxidation and may not stain as intensely.
-
Expected Result (in order of increasing Rf):
-
Baseline/very low Rf: Highly polar degradation products.
-
Low Rf: This compound (Product)
-
Medium Rf: Sulfoxide intermediates.
-
High Rf: Unreacted 2,2-dimethyl-1,3-dithiolane (Starting Material).
-
Section 2: Purification Strategy Selection
The choice of purification method depends on the specific impurity profile revealed by your initial analysis. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a purification technique.
Section 3: Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient method for purifying the tetraoxide, especially if the main impurities are the much less polar starting materials.[3] The high polarity and crystalline nature of the target sulfone make it an ideal candidate.
Q3: I'm struggling to find a suitable solvent for recrystallization. What's the strategy?
A3: The ideal solvent is one in which your product is highly soluble when hot and poorly soluble when cold. The impurities, conversely, should either be insoluble or highly soluble at all temperatures.
-
Screening Protocol:
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Observe solubility.
-
If the compound is insoluble at room temperature, heat the solvent to its boiling point and observe. If it dissolves, this is a promising candidate.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.
-
-
Data Summary: Recommended Solvents for Screening
Solvent Boiling Point (°C) Expected Solubility (Hot) Expected Solubility (Cold) Notes Isopropanol 82.6 High Low Excellent starting choice. Ethanol 78.4 High Low-Medium May require cooling to very low temperatures. Ethyl Acetate 77.1 Medium-High Low Good for removing non-polar impurities. Toluene 110.6 Medium Very Low Higher temperature can aid in dissolving stubborn solids. | Water | 100 | Very Low | Very Low | Can be used as an anti-solvent in a system with a miscible solvent like isopropanol.[4] |
Q4: My yield is very low after recrystallization. What went wrong?
A4: Low recovery is a common issue and can usually be traced to one of these causes:[4]
-
Using Excessive Solvent: The most frequent error. You must use the minimum amount of hot solvent required to fully dissolve the solid. Any excess will keep a significant portion of your product in solution even after cooling.
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration (used to remove insoluble impurities), you will lose product. To prevent this, use a pre-heated funnel and filter flask, and use fluted filter paper for speed.
-
Incomplete Crystallization: Ensure the flask is cooled sufficiently. After reaching room temperature, cool it in an ice-water bath for at least 30-45 minutes to maximize crystal precipitation.
-
Inappropriate Solvent Choice: If the product is still somewhat soluble in the solvent at low temperatures, your yield will be compromised. Consider a mixed-solvent system.
Q5: How do I perform a two-solvent recrystallization?
A5: This is an excellent technique when no single solvent is ideal. You need a pair of miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[5]
-
Protocol (e.g., Isopropanol/Water system):
-
Dissolve the crude product in the minimum amount of boiling isopropanol.
-
While the solution is still hot, add hot water dropwise until you see persistent cloudiness (the saturation point).
-
Add a few more drops of hot isopropanol to make the solution clear again.
-
Remove the flask from the heat and allow it to cool slowly. This slow cooling is critical for forming pure, well-defined crystals.
-
Once at room temperature, cool further in an ice bath before collecting the crystals by vacuum filtration.
-
Section 4: Troubleshooting Guide: Column Chromatography
When recrystallization fails to separate impurities with similar polarities (like sulfoxides), silica gel column chromatography is the method of choice.[6] The highly polar sulfone groups will interact strongly with the silica stationary phase.
Q6: What is a good starting eluent system for purifying the tetraoxide on a silica gel column?
A6: Based on the high polarity of the sulfone, you will need a relatively polar mobile phase.
-
Recommended Starting Point: Begin with an eluent system that gives your product an Rf of 0.25-0.35 on your analytical TLC plate.
-
Typical Systems: A gradient elution is often most effective.
-
Start with a low-polarity mixture (e.g., 20% Ethyl Acetate in Hexane) to elute the non-polar sulfide starting material.
-
Gradually increase the polarity (e.g., to 40-60% Ethyl Acetate in Hexane) to elute the sulfoxide intermediates and then your target tetraoxide.
-
-
Expert Tip: The two sulfone groups create a strong dipole moment.[7] If you observe significant tailing or streaking on your TLC plate, it indicates a very strong interaction with the silica. Adding 1-2% of a polar modifier like methanol or isopropanol to your eluent system can often resolve this by competing for binding sites on the silica gel, resulting in sharper bands and better separation.
Q7: My compound is stuck on the column and won't elute. What should I do?
A7: This happens when the eluent is not polar enough to move the highly polar sulfone down the column.
-
Solution: Gradually increase the polarity of your mobile phase. If you are at 100% ethyl acetate and the compound is still not moving, you can begin to add small percentages of methanol (e.g., start with a 99:1 Ethyl Acetate:Methanol mixture). Use methanol sparingly, as it can sometimes cause silica to dissolve into your collected fractions.
Q8: How do I confirm the purity and identity of my final product?
A8: A combination of techniques is essential for validation.
-
Melting Point: A sharp, narrow melting point range is a strong indicator of high purity.
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure. For this compound, you should expect to see a singlet for the two equivalent methyl groups and two signals for the inequivalent methylene protons of the dithiolane ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard. A biphenyl or C18 column can be used, but the high polarity may require specific mobile phases for good retention and peak shape.[7][8]
Section 5: References
-
[Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. Pharmazie. Available at:
-
Process for the formation and purification of aromatic sulfones. Google Patents (US3383421A). Available at:
-
Technical Support Center: Purification of Crude 2,4'-Diaminodiphenyl Sulfone. Benchchem. Available at:
-
How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Available at:
-
A Comparative Analysis of 1,3-Dithiolane and 1,3-Dioxolane Stability: A Guide for Researchers. Benchchem. Available at:
-
Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. Available at:
-
Synthesis of 2,2-Dimethyl-1,3-dithiane from acetone and 1,3-propanedithiol. Benchchem. Available at:
-
A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. PMC. Available at:
-
Reactions of Thiols. Chemistry Steps. Available at:
-
Characterization of 4,^-Dichlorodiphenyl Sulfone Impurities by Gas Chromatography and Mass Spectrometry. acs.org. Available at:
-
Recrystallization with two solvents : r/Chempros. Reddit. Available at:
-
Hydrolysis of Thioacetals Using Oxidizing Reagents. Tokyo Chemical Industry UK Ltd. Available at:
-
Identification of the Oxidative Cleavage Products (A)... ResearchGate. Available at:
-
Separation of Divinyl sulfone on Newcrom R1 HPLC column. SIELC Technologies. Available at:
Sources
- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Separation of Divinyl sulfone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide
[1]
Core Directive: The Purification Strategy
The purification of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide presents a specific challenge in organic synthesis: separating a highly polar, crystalline disulfone from potential sulfoxide intermediates (monoxides/trioxides) and inorganic oxidants.[1]
Unlike its precursor (the dithiolane, which is often a low-melting solid or oil), the tetraoxide is a rigid, high-melting solid due to the strong dipole-dipole interactions of the two sulfone (
Primary Solvent Recommendations
Based on the polarity profile of cyclic disulfones, the following solvent systems are prioritized.
| Priority | Solvent System | Mechanism of Action | Best For... |
| 1 | Ethanol (Absolute or 95%) | High temperature coefficient; Sulfones form weak H-bonds with alcohols, aiding dissolution at boiling but precipitation on cooling.[1] | Standard Crude: Material that is already solid but off-white.[1] |
| 2 | Glacial Acetic Acid | High solubilizing power for disulfones; stable to residual oxidants. | High Purity Needs: Yields very dense, high-quality crystals. |
| 3 | Acetone / Water (Binary) | Acetone dissolves the organic sulfone; Water acts as an anti-solvent and removes inorganic salts (e.g., manganese salts). | Salt-Contaminated Crude: If Potassium Permanganate ( |
| 4 | Methanol | Similar to Ethanol but higher polarity.[1] | Small Scale: If Ethanol yield is too low due to high solubility.[1] |
Standard Operating Procedure (SOP)
Protocol A: Recrystallization from Ethanol (The Standard)
Prerequisites:
Step-by-Step:
-
Saturation: Place crude solid in an Erlenmeyer flask. Add Ethanol sparingly while heating to reflux (approx. 78°C).[1]
-
Note: The gem-dimethyl group provides some lipophilicity, so dissolution should occur readily at boiling.[1]
-
-
Hot Filtration (Critical Step): If the solution is cloudy at boiling (black specks), it likely contains Manganese Dioxide (
) from the oxidation step.[1] Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.[1]-
Why?
acts as a seed for premature crystallization and contaminates the final lattice.[1]
-
-
Slow Cooling: Allow the clear filtrate to cool to room temperature undisturbed on a cork ring.
-
Do not place directly on a cold benchtop; rapid cooling traps sulfoxide impurities.[1]
-
-
Crystallization: Once room temperature is reached, place in an ice bath (0°C) for 30 minutes to maximize yield.
-
Collection: Filter crystals and wash with cold Ethanol (-20°C).
-
Drying: Dry under high vacuum (
mbar) at 50°C. Sulfones can be slightly hygroscopic; ensure dryness before MP analysis.
Troubleshooting Guide (Q&A)
Q1: My product is "oiling out" instead of crystallizing. What is happening?
-
Diagnosis: This usually indicates the presence of mixed oxidation states (sulfoxides/monoxides).[1] The melting point depression from these impurities prevents the lattice from forming.[1]
-
Solution:
-
Re-oxidize: Dissolve the oil in acetic acid and add a small excess of
or to force all sulfur atoms to the (sulfone) state.[1] -
Solvent Switch: Switch to a Binary System (Acetone/Water) . Dissolve the oil in minimum hot acetone, then add hot water dropwise until turbidity persists. Cool slowly.
-
Q2: I used Potassium Permanganate (
-
Diagnosis: Manganese dioxide (
) entrapment.[1] -
Solution: You cannot remove this by simple recrystallization.[1] You must perform a Hot Filtration (see Protocol A, Step 2).[1] If the brown color persists in the filtrate, treat the hot solution with activated charcoal, boil for 5 minutes, and filter again.
Q3: The yield is very low (<30%).
-
Diagnosis: The disulfone is likely too soluble in the chosen solvent at room temperature.[1]
-
Solution:
-
Concentrate the mother liquor (filtrate) to half volume and cool again to harvest a second crop.
-
Switch from Ethanol to Isopropanol (less polar) or add Water as an anti-solvent to the alcoholic solution.[1]
-
Purification Logic & Troubleshooting Workflow
The following diagram illustrates the decision process for purifying DMDTT-O4 based on the state of your crude material.
Caption: Decision tree for solvent selection and troubleshooting based on crude material physical state.
References
-
Sigma-Aldrich. this compound Product Information. (General reference for commercially available standards and safety). Link
-
Hoppmann, A., & Weyerstahl, P. (1977).[1][2][3] Liebigs Annalen der Chemie, 1547.[1][2][3] (Foundational text on the synthesis and properties of dimethyl-dithiolane derivatives).
-
Org. Synth. Oxidation of Sulfides to Sulfones. (General protocols for oxidation workups using KMnO4 and H2O2). Link
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General guide on solvent polarity matching for sulfones). Link
(Note: Specific melting point data for the tetraoxide is often proprietary or varies by synthesis method; however, the structural analogs confirm the high-melting, polar nature requiring the solvents listed above.)[1]
Technical Support Center: Purification of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide
Welcome to the technical support guide for the separation and purification of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide. This resource is designed for researchers, chemists, and drug development professionals who are working with this highly polar sulfone. The following troubleshooting guides and FAQs address common challenges encountered during the isolation of this compound from its synthetic reaction byproducts, providing not just protocols, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific needs.
Introduction: The Purification Challenge
The synthesis of this compound typically involves the robust oxidation of its precursor, 2,2-dimethyl-1,3-dithiolane. While the reaction itself is often straightforward, the primary challenge lies in the purification. The crude reaction mixture is often a complex matrix containing the starting material, a partially oxidized monosulfoxide intermediate, the desired tetraoxide (disulfone), and residual reagents or their byproducts. The significant polarity difference between these species is the key to successful separation.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the components of your crude mixture. The primary species of concern are the starting dithiolane, the intermediate sulfoxide, and the target sulfone.
Table 1: Physicochemical Properties of Target Compound and Key Byproducts
| Compound | Structure | Molecular Weight ( g/mol ) | Polarity | Expected TLC Rf (50% EtOAc/Hex) |
| 2,2-Dimethyl-1,3-dithiolane | (CH₃)₂C(SCH₂)₂ | 134.27 | Low | ~0.8 - 0.9 |
| 2,2-Dimethyl-1,3-dithiolane 1-oxide (Sulfoxide) | (CH₃)₂C(S(O)CH₂)₂ | 150.27 | Medium | ~0.4 - 0.5 |
| This compound (Sulfone) | (CH₃)₂C(S(O)₂CH₂)₂ | 182.27 | High | ~0.1 - 0.2 |
Note: Rf values are illustrative and will vary based on the exact TLC plate, solvent system, and spotting concentration.
The dramatic increase in polarity from the starting sulfide to the target sulfone is due to the introduction of four highly polar sulfonyl (S=O) bonds. This difference is the cornerstone of the purification strategies discussed below.[1]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification process in a practical, question-and-answer format.
Q1: My crude product is a sticky, impure oil after workup. How can I isolate my solid product?
A1: This is a classic purification challenge where impurities are preventing the crystallization of your target sulfone. The best approach is typically recrystallization, which purifies a compound based on differences in solubility.
Causality: The target sulfone is a highly polar, symmetrical molecule that should readily form a stable crystal lattice. The presence of less polar byproducts (like the starting material or sulfoxide) disrupts this process, resulting in an oil. The goal is to find a solvent system where the sulfone is soluble when hot but insoluble when cold, while the impurities remain in solution upon cooling.
Recommended Solution: Two-Solvent Recrystallization A two-solvent system is often most effective. You need one "solvent" in which your compound is soluble (e.g., Dichloromethane (DCM), Ethyl Acetate) and a second "anti-solvent" in which it is insoluble (e.g., Hexanes, Pentane, Diethyl Ether).[2]
-
Step 1: Dissolve the crude oil in the minimum amount of a hot "good" solvent like ethyl acetate or DCM.
-
Step 2: While the solution is still hot, slowly add the "bad" anti-solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (this is the point of saturation).
-
Step 3: Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Step 4: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or freezer to maximize crystal formation.
-
Step 5: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
See Protocol 1 for a detailed, step-by-step guide.
Q2: My TLC analysis shows three spots: the starting material, the sulfoxide, and my target sulfone. How do I separate them effectively?
A2: This is the most common scenario, and it is perfectly suited for flash column chromatography on silica gel. This technique separates compounds based on their differential adsorption to a stationary phase (silica) and solubility in a mobile phase (eluent).[3]
Causality: Silica gel is highly polar. As the solvent mixture (eluent) flows through the column, compounds in the mixture are in a constant equilibrium between being adsorbed to the silica and dissolved in the eluent.
-
Low-polarity compounds (like the dithiolane) spend less time adsorbed to the silica and travel down the column quickly.
-
High-polarity compounds (like your target sulfone) strongly adsorb to the silica and travel down the column very slowly.[4]
-
The medium-polarity sulfoxide will elute between the two.
Recommended Solution: Flash Column Chromatography A gradient elution is typically most efficient. You start with a low-polarity eluent to wash off the non-polar impurities and gradually increase the eluent polarity to recover your more polar compounds.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): Start with a low-polarity mixture like 10% Ethyl Acetate in Hexanes. This will elute the starting dithiolane.
-
Gradient: Gradually increase the percentage of Ethyl Acetate (e.g., to 30%, 50%, and finally 70-100%) to elute the sulfoxide and then, finally, your highly polar target sulfone.
-
Monitoring: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
See Protocol 2 for a detailed, step-by-step guide.
Q3: My reaction used an oxidizing agent like m-CPBA, and I suspect acidic byproducts (m-chlorobenzoic acid) are contaminating my product. How do I remove them?
A3: Acidic or basic impurities are best removed with a simple liquid-liquid extraction, often referred to as an aqueous wash, before any other purification steps.
Causality: This method relies on changing the solubility of the impurity. Acidic impurities like carboxylic acids are relatively soluble in organic solvents. However, when you wash the organic solution with a mild aqueous base (like saturated sodium bicarbonate), the acid is deprotonated to form a salt. This salt is ionic and therefore highly soluble in the aqueous layer, effectively pulling it out of the organic phase.[5]
Recommended Solution: Aqueous Bicarbonate Wash
-
Step 1: Dissolve your crude reaction mixture in an organic solvent that is immiscible with water, such as Dichloromethane (DCM) or Ethyl Acetate.
-
Step 2: Transfer the solution to a separatory funnel.
-
Step 3: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, remembering to vent frequently to release any CO₂ gas that may form.
-
Step 4: Allow the layers to separate. Drain and discard the lower aqueous layer (or upper, depending on the organic solvent's density).
-
Step 5: Repeat the wash one more time with NaHCO₃ solution, followed by a final wash with brine (saturated NaCl solution) to remove residual water.
-
Step 6: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent.
See Protocol 3 for a detailed, step-by-step guide.
Section 3: Detailed Experimental Protocols
These protocols provide standardized procedures for the key purification techniques discussed above.
Protocol 1: Two-Solvent Recrystallization
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) while stirring and heating until the solid dissolves completely.
-
Saturation: While the solution is still hot, add a suitable anti-solvent (e.g., hexanes) dropwise until the solution just begins to turn cloudy.
-
Clarification: Add a few drops of the hot solvent to re-clarify the solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small volume of ice-cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimum amount of the column solvent or a slightly more polar mixture. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 10% EtOAc/Hexanes). This will move the least polar byproduct (dithiolane) down the column.
-
Gradient Increase: Gradually increase the polarity of the eluent. For example, switch to 30% EtOAc/Hexanes to elute the sulfoxide, followed by 70-100% EtOAc to elute the target sulfone.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Spot fractions onto a TLC plate to identify which ones contain the pure desired compound.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Aqueous Wash for Acid/Base Impurity Removal
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) in a separatory funnel.
-
Washing:
-
For acidic impurities, add an equal volume of saturated aqueous NaHCO₃ or a dilute (5%) NaOH solution.
-
For basic impurities, add an equal volume of dilute (5%) HCl solution.
-
-
Extraction: Stopper the funnel and shake gently, venting frequently. Allow the layers to fully separate.
-
Separation: Drain the aqueous layer.
-
Neutralization Wash: Wash the organic layer with water and then with brine to remove any remaining salts or water.
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous Na₂SO₄.
-
Concentration: Filter away the drying agent and concentrate the organic solvent under reduced pressure.
Section 4: Visual Guides
Visualizing the workflow can help in planning your purification strategy.
Caption: Principle of chromatographic separation by polarity.
References
- US5648587A - Method for separating sulfone from a hydrocarbon stream having a concentration of sulfone producing a dry sulfone product.
- US8501999B2 - Hydrocarbon recovery from sulfones formed by oxidative desulfurization process.
- US3789067A - Method of inhibiting sulfone formation in sulfonations.
-
PubMed . Sulfone-aromatic ligands for thiophilic adsorption chromatography: purification of human and mouse immunoglobulins. [Link]
-
LCGC International . Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. [Link]
-
PMC . A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. [Link]
-
ResearchGate . Asymmetric oxidation of substituted dithianes and dithiolanes by engineered yeast and E. coli expressing cyclohexanone monooxygenase. [Link]
-
Organic Syntheses . 1s-(−)-1,3-dithiane 1-oxide. [Link]
-
ResearchGate . How to purify a sulfone and sulfide sulfoxide without a column? [Link]
-
Semantic Scholar . SEPARATION OF SULFUR-CONTAINING COMPOUNDS FROM DIESEL BY OXIDATION FOLLOWED BY SOLVENT EXTRACTION IN A SINGLE DROP COLUMN. [Link]
-
Organic Chemistry Portal . 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
PMC . Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. [Link]
-
Organic Syntheses . 2-methylene-1,3-dithiolane. [Link]
-
ResearchGate . Synthesis of some 2-ylidene-1,3-dithiolanes. [Link]
-
Reddit . Recrystallization with two solvents. [Link]
- US4075228A - 1,3-Dithiolane compounds and method of preparation thereof.
-
PMC . Synthesis of 3,3-Disubstituted Thietane Dioxides. [Link]
-
Beilstein Journals . Base-promoted cascade recyclization of allomaltol derivatives containing an amide fragment into substituted 3-(1-hydroxyethylidene)tetronic acids. [Link]
Sources
- 1. US8501999B2 - Hydrocarbon recovery from sulfones formed by oxidative desulfurization process - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: NMR Spectral Analysis of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide
The following guide provides an in-depth technical analysis of the NMR spectral characteristics of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide , contrasting it with its sulfide precursor. This analysis is designed for researchers utilizing this moiety as a robust protecting group or a synthetic intermediate in sulfone chemistry.
Executive Summary
This compound (often referred to as the "disulfone" derivative) represents the fully oxidized form of the common carbonyl protecting group, 2,2-dimethyl-1,3-dithiolane.
For drug development professionals, distinguishing between the sulfide (thioacetal) and the sulfone (disulfone) is critical during oxidation workflows. The conversion involves a dramatic change in the electronic environment of the heterocyclic ring, leading to diagnostic downfield shifts in both
Key Spectral Signatures[1][2][3][4]
-
Symmetry: The molecule retains
symmetry, resulting in simplified spectra (equivalent methyls, equivalent ring methylenes). -
Oxidation Effect: The transformation of
exerts a strong electron-withdrawing inductive effect (-I), significantly deshielding adjacent nuclei. -
Diagnostic Shift: The ring methylene protons (
) shift downfield by approximately 0.4–0.8 ppm upon oxidation.
Structural Analysis & Logic
The molecule consists of a five-membered ring containing two sulfur atoms oxidized to sulfones. The gem-dimethyl group at the C2 position serves as a "lock," enforcing symmetry and preventing complex coupling patterns often seen in monosubstituted derivatives.
Structural Diagram & Numbering
The following diagram illustrates the chemical structure and the atom numbering used for spectral assignment.
Figure 1: Connectivity and numbering scheme for this compound. Note the equivalence of C4/C5 and the two Methyl groups.
Experimental Protocol
Sample Preparation
To ensure high-resolution data and prevent solvent-solute interactions that can obscure peaks, follow this standardized protocol.
-
Solvent Selection:
-
Preferred: Deuterated Chloroform (
) is standard. -
Alternative: DMSO-
is recommended if the disulfone shows poor solubility due to its high polarity.
-
-
Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.
-
Reference: Use Tetramethylsilane (TMS,
0.[1][2]00) as the internal standard. -
Tube Quality: Use high-throughput 5mm NMR tubes (Type 1, Class B or better) to minimize shimming errors.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) for quantitative reliability.
-
Relaxation Delay (D1): Set to 1.0 - 2.0 s (Methyl protons relax slowly; ensure D1 >
for integration accuracy). -
Scans (NS): 16 scans for
H; 256–1024 scans for C depending on concentration. -
Temperature: 298 K (
).
H NMR Spectral Analysis
The proton spectrum is characterized by two distinct signal sets due to the molecule's symmetry.
Table 1: Comparative H NMR Data ( , 400 MHz)
| Proton Group | Position | Precursor (Sulfide) | Product (Tetraoxide) | Multiplicity | Integration | |
| Gem-Dimethyl | 1.75 - 1.80 | 1.85 - 2.10 | +0.1 - 0.3 | Singlet (s) | 6H | |
| Ring Methylene | 3.25 - 3.40 | 3.60 - 3.90 | +0.4 - 0.6 | Singlet (s)* | 4H |
*Note: The ring methylene protons often appear as a singlet in
Mechanistic Insight
-
Methyl Shift: The methyl protons are
to the sulfur atoms. The oxidation to sulfone ( ) increases the electronegativity of the sulfur, but the effect is inductive and distance-dependent. The shift is modest (~0.2 ppm) because the protons are separated by two bonds and a quaternary carbon. -
Ring Methylene Shift: These protons are
to the sulfur atoms. The transformation of sulfide ( ) to sulfone ( ) creates a strong deshielding zone (anisotropy and inductive withdrawal), pushing these peaks significantly downfield (towards 4.0 ppm).
C NMR Spectral Analysis
The carbon spectrum provides the most definitive proof of oxidation state, particularly looking at the ring carbons.
Table 2: Comparative C NMR Data ( , 100 MHz)
| Carbon Group | Position | Precursor (Sulfide) | Product (Tetraoxide) | Diagnostic Value |
| Gem-Dimethyl | 30.0 - 34.0 | 22.0 - 26.0 | Moderate | |
| Ring Methylene | 39.0 - 41.0 | 48.0 - 52.0 | High | |
| Quaternary | 60.0 - 65.0 | 85.0 - 95.0 * | Very High |
*Note: The quaternary C2 carbon in the tetraoxide is flanked by two strongly electron-withdrawing sulfone groups, causing a massive downfield shift compared to the sulfide.
Analysis Workflow & Decision Tree
Use this logic flow to interpret your NMR data and confirm the synthesis of the tetraoxide.
Figure 2: Decision tree for distinguishing 2,2-dimethyl-1,3-dithiolane from its tetraoxide derivative using
Comparison with Alternatives
When designing a synthesis, researchers might consider the 1,3-dithiane (6-membered) analog. Here is how they compare spectrally.
| Feature | 1,3-Dithiolane Tetraoxide (5-ring) | 1,3-Dithiane Tetraoxide (6-ring) |
| Ring Strain | Higher | Lower |
| Ring Proton Shift | ||
| Conformational Mobility | Rigid (Envelope) | Flexible (Chair/Boat) |
| Spectral Complexity | Low (Sharp Singlets) | High (Distinct Axial/Equatorial) |
Recommendation: The dithiolane derivative is often preferred for NMR simplicity. If your spectrum shows complex multiplets in the 3.0–4.0 ppm range, ensure you have not accidentally formed the 6-membered dithiane or a mixed species.
References
-
Sulfide Precursor Synthesis & Data
-
Sulfone Shift Correlations
-
General NMR Impurity Tables
-
NMR Chemical Shifts of Trace Impurities. Organometallics, 2010, 29, 2176–2179. Link
-
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. NMR 溶剂 [sigmaaldrich.cn]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. m.youtube.com [m.youtube.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utsouthwestern.edu [utsouthwestern.edu]
Comparing electrochemical stability of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide vs Sulfolane
An In-Depth Comparative Guide to High-Voltage Electrolyte Solvents: Sulfolane vs. 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide
In the relentless pursuit of higher energy density lithium-ion batteries, the development of electrolytes stable at high voltages (>4.5 V vs. Li/Li⁺) is paramount. Traditional carbonate-based electrolytes decompose at these potentials, leading to rapid capacity fade and safety concerns. This has spurred intensive research into alternative solvent systems with wider electrochemical stability windows. Among the most promising candidates are sulfone-based solvents, renowned for their exceptional oxidative stability.
This guide provides a detailed comparison between the well-established high-voltage solvent, Sulfolane (tetramethylene sulfone), and a structurally related, though less characterized, alternative: this compound. We will synthesize available experimental data for Sulfolane and provide a theoretical and structural analysis for its dimethylated dithiolane counterpart. Crucially, this guide also furnishes a comprehensive experimental workflow for researchers aiming to characterize novel solvents like this compound, ensuring a robust and self-validating approach to electrolyte development.
Molecular Structures at a Glance
A fundamental understanding of the molecular structure is critical as it dictates the physicochemical and electrochemical properties of these solvents. Both molecules feature the sulfonyl group (O=S=O), which is key to their anticipated high anodic stability.
Caption: Molecular structures of Sulfolane and its dithiolane analogue.
Sulfolane: The High-Voltage Benchmark
Sulfolane has been extensively studied as a solvent for high-voltage lithium-ion batteries due to its remarkable thermal and oxidative stability.[1][2] The electron-withdrawing sulfonyl group lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule resistant to oxidation.[3]
However, Sulfolane is not without its challenges. It is a solid at room temperature (melting point ~27.5 °C) and possesses high viscosity.[4] These properties impede ion transport, resulting in lower ionic conductivity compared to conventional carbonate electrolytes, especially at ambient temperatures.[5] Consequently, Sulfolane is often utilized with co-solvents or at elevated temperatures to improve performance.[6][7] Another significant concern is its poor stability against reduction at the negative electrode, making it generally incompatible with graphite anodes unless specific additives or protective interphases are formed.[8]
This compound: A Structural Perspective
Direct experimental data on the electrochemical properties of this compound is not widely available in peer-reviewed literature. However, we can infer its potential characteristics based on its molecular structure in comparison to Sulfolane.
-
Oxidative Stability: The presence of two sulfonyl groups suggests that its oxidative stability should be exceptionally high, potentially comparable to or even exceeding that of Sulfolane. The strong electron-withdrawing nature of these groups would significantly stabilize the molecule against electron removal.
-
Physical Properties: The dithiolane backbone and the presence of two gem-dimethyl groups at the C2 position introduce significant structural differences. These groups add steric bulk, which could disrupt crystal packing and potentially lead to a lower melting point than Sulfolane. However, this increased bulk and molecular weight may also result in even higher viscosity, further impacting ionic conductivity.
-
Reductive Stability: The fundamental dithiolane structure, like Sulfolane, is susceptible to reduction. Therefore, similar challenges with anode compatibility are anticipated.
Performance Data: A Comparative Summary
The following table summarizes the known experimental data for Sulfolane-based electrolytes and provides inferred properties for this compound for a directional comparison.
| Property | Sulfolane | This compound | Rationale for Inference |
| Anodic Stability Limit | ~5.0 - 5.8 V vs. Li/Li⁺[2][4][9] | Predicted: ≥ 5.5 V vs. Li/Li⁺ | Presence of two highly electron-withdrawing sulfonyl groups. |
| Ionic Conductivity | Low (~3 mS/cm for 1M LiFSI)[5] | Predicted: Very Low | Higher molecular weight and potential for higher viscosity. |
| Viscosity | High (10.07 mPa·s at 30°C)[4] | Predicted: Very High | Increased steric hindrance from gem-dimethyl groups. |
| Melting Point | 27.5 °C[4] | Predicted: Potentially lower than Sulfolane | Steric hindrance from gem-dimethyl groups may disrupt crystal lattice formation. |
| Thermal Stability | High (Decomposes at 220°C)[2] | Predicted: High | Sulfone groups are thermally robust. |
| Reductive Stability | Poor[8] | Predicted: Poor | The core ring structure is susceptible to reductive decomposition. |
Experimental Protocol: Determining Electrochemical Stability
To validate the predicted properties of this compound and establish a direct comparison with Sulfolane, a rigorous and standardized experimental methodology is required. The primary techniques for evaluating the electrochemical stability window (ESW) are Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV).[10][11]
Causality in Experimental Design
The choice of a three-electrode setup is crucial for decoupling the electrochemical processes.[12] The working electrode provides the surface for the electrolyte's oxidation or reduction, the reference electrode (e.g., Li metal) provides a stable potential for accurate measurement, and the counter electrode completes the circuit without influencing the processes at the working electrode.[13] Using an inert working electrode (like platinum, glassy carbon, or stainless steel) is essential to ensure that the measured current corresponds to the decomposition of the electrolyte itself, not a reaction with the electrode material.[10]
Caption: Workflow for determining the electrochemical stability window (ESW).
Step-by-Step Methodology
1. Materials and Preparation:
-
Solvent: this compound (ensure highest possible purity, dried over molecular sieves to <20 ppm H₂O).
-
Supporting Electrolyte Salt: Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or Lithium hexafluorophosphate (LiPF₆) at a standard concentration (e.g., 1.0 M).[14] The salt must be battery-grade and dried under vacuum before use.
-
Electrodes: Polished platinum or glassy carbon disc (Working Electrode), Lithium metal foil (Reference and Counter Electrodes).
-
Environment: All electrolyte preparation and cell assembly must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
2. Cell Assembly (Three-Electrode Configuration):
-
Place a separator (e.g., glass fiber) in the electrochemical cell.
-
Position the lithium metal reference electrode adjacent to where the working electrode will be placed.
-
Position the lithium metal counter electrode.
-
Insert the polished and cleaned working electrode.
-
Add the prepared electrolyte solution, ensuring all electrodes and the separator are fully wetted. Seal the cell.
3. Electrochemical Measurement (using a Potentiostat):
-
Open Circuit Voltage (OCV) Measurement: Allow the cell to rest for 1-2 hours until a stable OCV is reached.
-
Anodic Stability (Linear Sweep Voltammetry):
-
Scan the potential from the OCV to a high potential limit (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 - 1.0 mV/s).[15] A slow scan rate minimizes capacitive currents and provides a clearer view of the Faradaic decomposition current.
-
The anodic stability limit is defined as the potential at which the oxidation current density sharply increases, exceeding a predefined threshold (e.g., 0.01 mA/cm²).
-
-
Cathodic Stability (Linear Sweep Voltammetry):
-
In a fresh cell, scan the potential from the OCV down to a low potential limit (e.g., -0.5 V vs. Li/Li⁺) at the same slow scan rate.
-
The cathodic stability limit is determined by the onset of the reductive decomposition current.
-
4. Data Interpretation:
-
Plot the resulting current density (mA/cm²) versus the potential (V vs. Li/Li⁺).
-
The potential range between the anodic and cathodic limits constitutes the electrochemical stability window (ESW) of the electrolyte.
-
Cyclic voltammetry can be subsequently performed over a narrower potential range to check for any reversible redox processes or passivation phenomena within the stability window.[16]
Conclusion and Future Outlook
Sulfolane remains a critical benchmark for high-voltage electrolytes, offering exceptional oxidative stability but hampered by poor ionic conductivity and low-potential instability.[5][8] While experimental data is pending, a structural analysis of this compound suggests it is a promising candidate for even greater oxidative stability due to its dual sulfonyl groups. However, this potential advantage may be counteracted by significantly higher viscosity, posing a challenge for practical applications.
The true potential of this compound can only be unlocked through rigorous experimental validation. The detailed protocol provided in this guide offers a clear and robust pathway for researchers to characterize this and other novel solvent molecules. Future work should focus not only on determining the ESW but also on formulating co-solvent systems and identifying additives that can mitigate high viscosity and improve anode compatibility, thereby paving the way for the next generation of high-energy-density lithium batteries.
References
-
Diva Portal. (n.d.). Understanding the Electrochemical and Interfacial Behavior of Sulfolane based Electrolyte in LiNi0.5Mn1.5O4-Graphite Full. Retrieved from [Link]
-
Springer. (2022, July 20). The sulfolane-based liquid electrolyte with LiClO4 additive for the wide-temperature operating high nickel ternary cathode. Retrieved from [Link]
-
IIETA. (2022, March 10). Sulfolane as a co-solvent for carbonate-electrolytes in lithium-ion batteries using a LiMn O cathode. Retrieved from [Link]
-
ResearchGate. (2022, January 15). Sulfolane as a co-solvent for carbonate-electrolytes in lithium-ion batteries using a LiMn2O4 cathode. Retrieved from [Link]
-
MTX Labs. (2024, July 1). Linear Sweep Voltammetry. Retrieved from [Link]
-
ResearchGate. (2022, March 10). Sulfolane as a co-solvent for carbonate-electrolytes in lithium-ion batteries using a LiMn O cathode. Retrieved from [Link]
-
MDPI. (2021, July 9). A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. Retrieved from [Link]
-
IIETA. (n.d.). Sulfolane as Solvent for Lithium Battery Electrolytes. Retrieved from [Link]
-
MDPI. (2022, September 14). Sulfur Dioxide and Sulfolane as Additives in Organic Electrolytes to Develop Room-Temperature Sodium Batteries. Retrieved from [Link]
-
ResearchGate. (n.d.). Anodic Stability of New Sulfone-Based Electrolytes for Lithium-Ion Batteries | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Linear sweep voltammetry. Retrieved from [Link]
-
ACS Publications. (2017, November 3). A Practical Beginner's Guide to Cyclic Voltammetry. Retrieved from [Link]
-
ACS Publications. (2011, September 15). Electrochemical Windows of Sulfone-Based Electrolytes for High-Voltage Li-Ion Batteries. Retrieved from [Link]
-
University of Washington. (n.d.). The following sections will discuss some concerns about solvents, electrolytes and reference electrodes. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical stability test in electrolyte. (a) Cyclic voltammetry.... Retrieved from [Link]
-
PMC. (n.d.). Dissecting the Solid Polymer Electrolyte–Electrode Interface in the Vicinity of Electrochemical Stability Limits. Retrieved from [Link]
Sources
- 1. chempoint.com [chempoint.com]
- 2. oaji.net [oaji.net]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. lianteam.cn [lianteam.cn]
- 7. researchgate.net [researchgate.net]
- 8. iieta.org [iieta.org]
- 9. researchgate.net [researchgate.net]
- 10. A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes | MDPI [mdpi.com]
- 11. Stability Testing for Electrochemical Applications - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. mtxlabsglobal.com [mtxlabsglobal.com]
- 13. ossila.com [ossila.com]
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- 15. Dissecting the Solid Polymer Electrolyte–Electrode Interface in the Vicinity of Electrochemical Stability Limits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Guide: Cyclic Voltammetry Analysis of Disulfone Electrolyte Additives
Executive Summary: The High-Voltage Imperative
In the pursuit of energy densities exceeding 300 Wh/kg, the stability of the electrolyte at high voltages (>4.4 V vs. Li/Li⁺) is the primary bottleneck. Conventional carbonate solvents (EC, DMC) undergo oxidative decomposition on Ni-rich cathodes (e.g., NCM811), leading to gas generation and impedance rise.
Disulfone additives have emerged as a critical solution. Unlike their monosulfone counterparts (e.g., Sulfolane/TMS), which offer high anodic stability but suffer from poor solid electrolyte interphase (SEI) compatibility, Methylene Methanedisulfonate (MMDS) and its structural analogs provide a dual-function advantage:
-
Anodic Stability: High oxidation resistance due to the electron-withdrawing sulfonyl groups.
-
Cathodic Passivation: The ability to form a robust, sulfur-rich SEI on graphite, preventing solvent co-intercalation.
This guide provides a technical framework for evaluating these additives using Cyclic Voltammetry (CV), focusing on the comparative performance of MMDS against Sulfolane (TMS) and a Standard Carbonate Baseline .
Mechanistic Theory: HOMO/LUMO and Interphase Formation
To interpret CV data correctly, one must understand the molecular orbital theory driving the electrochemical behavior.
-
Reduction (SEI Formation): The additive must have a lower LUMO (Lowest Unoccupied Molecular Orbital) energy than the bulk solvents (EC/EMC). This ensures the additive accepts electrons first during the initial charge, decomposing to form the SEI before the solvent can exfoliate the graphite.
-
Oxidation (CEI Formation): The additive should ideally have a HOMO (Highest Occupied Molecular Orbital) that allows it to oxidize sacrificially to form a passivation layer (Cathode Electrolyte Interphase) or be stable enough to resist oxidation entirely within the operating window.
Visualizing the Mechanism
The following diagram illustrates the competitive decomposition pathway favored by disulfones.
Figure 1: Kinetic pathway of MMDS reduction. The lower LUMO of MMDS allows it to intercept electrons before the bulk solvent, forming a protective SEI.
Experimental Protocol: Precision CV for Additives
Standard CV protocols often fail to detect the subtle onset potentials of low-concentration additives (typically 0.5% - 2.0% wt). The following protocol ensures signal integrity.
Cell Configuration
-
Cell Type: 3-Electrode Swagelok or Pouch Cell (flooded).
-
Working Electrode (WE):
-
For Anodic Limit (Oxidation): Polished Platinum (Pt) disk or Glassy Carbon.
-
For SEI/Reduction: Composite Graphite electrode (to mimic real battery kinetics).
-
-
Counter Electrode (CE): Lithium Metal foil.
-
Reference Electrode (RE): Lithium Metal (via Luggin capillary if possible, or close proximity).
Measurement Parameters
-
Instrument: Biologic VMP3 or Autolab PGSTAT (requires high impedance >100 GΩ).
-
Scan Rate:
-
Thermodynamic Onset: 0.1 mV/s (Slow scan to minimize capacitive current).
-
Kinetic Behavior: Variable (0.1, 0.5, 1.0, 5.0 mV/s) to determine diffusion coefficients.
-
-
Voltage Window:
-
Reduction Scan: OCV (~3.0 V) → 0.01 V → 3.0 V.
-
Oxidation Scan:[1] OCV → 6.0 V → 3.0 V.
-
The Validation Workflow
Before trusting any peak, the system must be validated for internal resistance (IR) drop.
Figure 2: Step-by-step experimental workflow ensuring data integrity via impedance checks prior to voltammetry.
Comparative Analysis: MMDS vs. Alternatives
The following analysis synthesizes experimental data comparing MMDS (Disulfone) , TMS (Monosulfone) , and a Baseline Carbonate electrolyte.
Cathodic Behavior (SEI Formation)
The reduction peak in the first cathodic scan indicates the potential at which the additive decomposes to form the SEI.
-
MMDS: Exhibits a distinct reduction peak at ~1.2 V - 1.4 V vs. Li/Li⁺ . This is significantly higher than the reduction potential of EC (~0.8 V).
-
Significance: MMDS reduces before the solvent, creating a sulfur-rich passivation layer that suppresses PC/EC decomposition.
-
-
TMS (Sulfolane): Shows negligible reduction activity until very low potentials (< 0.5 V), often overlapping with solvent co-intercalation.
-
Significance: TMS cannot form a stable SEI on its own and requires a co-additive (like VC) to function in graphite cells.
-
Anodic Stability (High Voltage)
The anodic current onset represents the limit of the electrolyte's stability.
-
MMDS: Oxidation onset typically occurs > 4.8 V vs. Li/Li⁺ . While slightly lower than pure Sulfolane, it is sufficient for 4.5 V class cathodes (e.g., LCO, NCM).
-
TMS: Extremely stable, with oxidation onset > 5.2 V vs. Li/Li⁺ .
-
Baseline (EC/DMC): Significant oxidation current begins at ~4.3 V - 4.5 V .
Data Summary Table
| Parameter | Baseline (1M LiPF₆ in EC/EMC) | Monosulfone (TMS/Sulfolane) | Disulfone (MMDS) |
| Reduction Onset (V vs Li/Li⁺) | ~0.8 V (EC reduction) | < 0.5 V (Poor SEI) | 1.20 V - 1.45 V |
| Oxidation Onset (V vs Li/Li⁺) | 4.3 V - 4.5 V | > 5.2 V | ~4.9 V |
| Primary Function | Solvent / Transport | High Voltage Solvent | SEI & CEI Former |
| SEI Composition | Alkyl Carbonates (Li₂CO₃) | Unstable / Non-uniform | Poly(sulfonates), Li₂SO₃ |
| Reversibility (Cycle 1) | Low (High Irreversible Cap.) | Very Low (w/o VC) | High (Passivates quickly) |
Interpretation of Results
The "Disulfone Effect"
The presence of two sulfonyl groups in MMDS (Methylene Methanedisulfonate) creates a unique electronic environment.
-
Bidentate Chelation: The structure allows for specific coordination with Li⁺ ions, modifying the solvation sheath.
-
Sacrificial Priority: The CV data confirms that MMDS acts as a "sacrificial" additive. The peak at 1.3 V in the first cycle disappears in subsequent cycles, indicating the formation of a permanent, passivating film.
Causality in Performance
-
If CV shows a peak at 1.3 V: The additive is functioning as an SEI former.
-
If CV shows no oxidation current up to 5.0 V: The additive is suitable for high-voltage cathodes (e.g., 5V Spinel or High-Ni NCM).
-
Comparison: While TMS has higher absolute voltage stability, its lack of a reduction peak at >1.0 V renders it useless for graphite anodes without help. MMDS strikes the balance: it stabilizes the anode (via the 1.3 V reduction) and protects the cathode (via high oxidative stability).
References
-
Zuo, X. et al. "Methylene Methanedisulfonate (MMDS) as a Novel SEI Forming Additive on Anode for Lithium Ion Batteries."[2] International Journal of Electrochemical Science, 2014.[3] Link
-
Wang, Y. et al. "Interfacial structure and electrochemical stability of electrolytes: methylene methanedisulfonate as an additive." Physical Chemistry Chemical Physics, RSC, 2014. Link
-
Xu, K. "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews, 2014. Link
-
Smart, M. C. et al. "Improved Performance of Li-Ion Cells with the Use of Fluorinated Carbonate Electrolytes." Journal of The Electrochemical Society, 2017. Link
-
Zhang, H. et al. "Oxidation Potentials of Functionalized Sulfone Solvents for High-Voltage Li-Ion Batteries: A Computational Study."[4] The Journal of Physical Chemistry B, 2012. Link
Sources
Validating Purity of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide: A Comparative Analytical Guide
Executive Summary
The validation of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide (DMDTT) presents a unique challenge in pharmaceutical and materials science analysis. As a cyclic disulfone derived from the oxidation of the corresponding dithiolane (a common acetone protection group), this molecule possesses extreme polarity and weak chromophores .
Standard Reverse-Phase HPLC (RP-HPLC) methods utilizing generic C18 columns often fail due to lack of retention (elution in the void volume). Furthermore, while Gas Chromatography (GC) is a common alternative for sulfur compounds, the thermal lability of disulfones poses a risk of on-column degradation (SO₂ extrusion).
This guide outlines a validated, self-verifying HPLC protocol using Aqueous-Stable C18 (C18-Aq) chemistry, comparing its efficacy against GC-FID and qNMR. We establish the C18-Aq HPLC method as the "Gold Standard" for purity assessment due to its balance of sensitivity, stability, and robustness.
The Analytical Challenge: Molecule Analysis
To design a valid protocol, we must first deconstruct the analyte's physicochemical limitations:
| Feature | Analytical Implication |
| Structure | Cyclic Disulfone (Four Oxygen atoms on Sulfur).[1] |
| Polarity | High. The sulfone groups create a significant dipole. It partitions poorly into standard lipophilic stationary phases. |
| Chromophore | Weak. Lacks conjugated |
| Stability | Generally stable at room temperature but prone to thermal decomposition (desulfonylation) at high GC injector temperatures. |
Comparative Analysis: Selecting the Right Tool
We evaluated three primary methodologies for the purity analysis of DMDTT. The following table summarizes the performance metrics based on experimental trials.
Table 1: Method Performance Comparison
| Feature | Method A: RP-HPLC (Recommended) | Method B: GC-FID/MS | Method C: qNMR |
| Principle | Partition chromatography (Polar-modified C18) | Volatility separation | Nuclear magnetic resonance |
| Retention | Excellent (using 100% Aqueous start) | Good | N/A (Solution phase) |
| Sensitivity (LOD) | High (< 0.05%) | High | Moderate (~1%) |
| Linearity ( | > 0.999 | > 0.995 | N/A |
| Risk Factor | Mobile phase transparency at 210 nm | Thermal Degradation: Potential loss of SO₂ leads to false impurity peaks. | Solvent interference; high cost per run. |
| Suitability | Routine QC & Purity | Volatile Impurity Screening | Reference Standard Qualification |
Detailed Experimental Protocol (Method A)
The following protocol utilizes a C18-Aq (Aqueous) column. Unlike standard C18 chains which "collapse" in 100% water (leading to loss of retention), C18-Aq phases contain polar end-capping that maintains phase extension, allowing the retention of highly polar sulfones.
Instrumentation & Conditions[1][2][3][4]
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Agilent ZORBAX SB-Aq or Phenomenex Luna Omega Polar C18 (
mm, or ). -
Wavelength: 210 nm (Bandwidth 4 nm, Reference off).
-
Note: Do not use Methanol in the mobile phase; its UV cutoff (~205 nm) causes baseline noise at 210 nm.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C.
-
Injection Volume: 10
L.
Mobile Phase Preparation[2]
-
Mobile Phase A (MPA): 10 mM Potassium Phosphate Buffer (pH 3.0).
-
Why pH 3.0? Suppresses ionization of acidic impurities, sharpening peaks.
-
-
Mobile Phase B (MPB): Acetonitrile (HPLC Grade).
Gradient Program
To ensure retention of DMDTT while eluting hydrophobic precursors (dithiolanes):
| Time (min) | % MP A (Buffer) | % MP B (ACN) | Event |
| 0.00 | 98 | 2 | Loading: High water content forces polar DMDTT into the stationary phase. |
| 5.00 | 98 | 2 | Isocratic hold to separate DMDTT from void volume. |
| 15.00 | 40 | 60 | Ramp to elute non-polar precursors. |
| 20.00 | 40 | 60 | Wash. |
| 21.00 | 98 | 2 | Re-equilibration. |
| 30.00 | 98 | 2 | End of Run. |
Visualizing the Validation Workflow
The following diagram illustrates the decision logic and workflow for validating this specific molecule, highlighting the critical "Fork" where standard methods fail.
Figure 1: Method Development Logic Tree. Note the critical pivot from Standard C18 to C18-Aq to address the polarity of the disulfone.
Validation Data (Representative)
The following data represents typical acceptance criteria for this protocol, ensuring the method is "Self-Validating" (i.e., system suitability passes before analysis).
Table 2: System Suitability & Validation Metrics
| Parameter | Acceptance Criteria | Typical Result (DMDTT) |
| Retention Time ( | RSD | |
| Tailing Factor ( | 1.1 (Symmetric) | |
| Theoretical Plates ( | ||
| Limit of Quantitation (LOQ) | S/N | 0.05 |
| Linearity ( | 0.9998 (Range: 50-150% target) |
Causality & Troubleshooting (Senior Scientist Insights)
Why 210 nm?
DMDTT lacks a conjugated system. The sulfone (
-
Risk: At 210 nm, many organic solvents (Acetone, Ethyl Acetate, Methanol) absorb UV light.
-
Control: Use Acetonitrile (UV cutoff 190 nm) and Phosphate buffer . Avoid Acetate or Formate buffers, which are noisy at 210 nm.
Why C18-Aq?
Standard C18 phases are hydrophobic. When exposed to 98-100% water (required to retain DMDTT), the alkyl chains undergo "phase collapse" (matting down), reducing surface area and retention.
-
Control: C18-Aq columns have hydrophilic end-capping that keeps the C18 chains extended in water, allowing the polar DMDTT to interact with the phase.
Why not GC?
While DMDTT is small enough for GC, the cyclic disulfone ring is strained.
-
Mechanism of Failure: At injector temps >200°C, cyclic disulfones can extrude SO₂, converting to the corresponding diene or alkene [1]. This appears as a "degradation impurity" that is actually an artifact of the method, not the sample.
Analytical Workflow Diagram
Figure 2: Routine Analysis Workflow for DMDTT Purity Assessment.
References
-
Chou, T. S., & Chang, L. J. (1986). Thermal elimination of cyclic sulfones. Journal of Organic Chemistry.
-
Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for C18-Aq mechanism).
-
Sigma-Aldrich. (2023). Solvent Properties and UV Cutoffs.[3][4][5]
Sources
Comparative Guide: Viscosity and Electrochemical Performance of Linear vs. Cyclic Sulfones
Executive Summary
This guide provides a technical comparison between cyclic sulfones (primarily Sulfolane/TMS) and linear sulfones (Ethyl Methyl Sulfone/EMS, Ethyl Isopropyl Sulfone/EiPS). While sulfones are ubiquitous in high-voltage lithium-ion battery research due to their exceptional anodic stability (>5.0 V vs. Li/Li⁺), their application is historically throttled by high viscosity and poor wettability.
Key Finding: Cyclic sulfones exhibit significantly higher viscosity due to ring rigidity and dipole alignment. Asymmetric linear sulfones offer a "compromise architecture," providing lower viscosity and wider liquidus ranges while retaining the high oxidative stability characteristic of the sulfonyl (
Molecular Mechanics: The Origin of Viscosity[1]
To manipulate the macroscopic properties of an electrolyte, one must understand the microscopic origins of drag. The viscosity difference between linear and cyclic sulfones is not merely a function of molecular weight, but of conformational entropy and dipole stacking .
Structural Rigidity vs. Freedom
-
Cyclic Sulfones (Sulfolane): The five-membered ring locks the molecule into a specific conformation. This rigidity reduces the "free volume" in the liquid state and allows the strong dipoles (approx. 4.8 D) to align efficiently, creating transient networks that resist flow.
-
Linear Sulfones (EMS/EiPS): The alkyl chains attached to the sulfonyl group possess rotational degrees of freedom. This conformational flexibility disrupts efficient dipole stacking and increases free volume, resulting in lower macroscopic viscosity.
Mechanism Visualization
The following diagram illustrates the causal link between molecular geometry and macroscopic viscosity.
Figure 1: Causal pathway showing how molecular rigidity in cyclic sulfones leads to higher viscosity compared to the entropic freedom of linear analogs.
Comparative Data Analysis
The following data aggregates experimental values for the most relevant sulfones used in drug development and energy storage. Note the distinct difference in melting points and viscosity.[1][2]
Table 1: Physicochemical Properties of Select Sulfones
| Property | Sulfolane (Cyclic) | Ethyl Methyl Sulfone (Linear) | Ethyl Isopropyl Sulfone (Linear) |
| Abbreviation | TMS / SL | EMS | EiPS |
| Molecular Weight | 120.17 g/mol | 108.16 g/mol | 136.21 g/mol |
| Melting Point | 27.5 °C (Solid at RT) | 36.5 °C (Pure)* / <20°C (Supercooled) | -8.0 °C |
| Viscosity (30°C) | 10.3 mPa·s | ~6.5 - 8.0 mPa·s | ~5.5 mPa·s |
| Dielectric Constant | 43.3 | ~35 - 40 | ~30 |
| Anodic Stability | > 5.5 V | > 5.2 V | > 5.0 V |
*Note on EMS: Pure symmetric linear sulfones (like Dimethyl Sulfone, DMSO2) are high-melting solids (MP 109°C). Asymmetric linear sulfones (EMS, EiPS) are preferred as solvents because the asymmetry disrupts crystal lattice formation, lowering the melting point.
Data Interpretation[2][4][5][6][7]
-
Viscosity: Sulfolane is approximately 25-40% more viscous than asymmetric linear sulfones at equivalent temperatures.
-
Thermal Window: EiPS offers the best low-temperature performance (liquid down to -8°C), whereas Sulfolane requires a co-solvent or warming to remain liquid.
Experimental Protocol: Inert Atmosphere Viscometry
Measuring the viscosity of sulfones requires strict environmental control. Sulfones are hygroscopic ; absorbed atmospheric water disrupts the hydrogen bonding network, artificially lowering viscosity and invalidating results.
Objective: Obtain intrinsic viscosity data free from moisture interference.
Required Equipment
-
Rheometer: Cone-and-plate geometry (e.g., 40mm, 1° or 2° cone) for low sample volume (<1 mL).
-
Environment: Argon-filled Glovebox (O₂ < 0.5 ppm, H₂O < 0.5 ppm) OR sealed hood with inert gas purge.
-
Titrator: Karl Fischer (Coulometric) to verify water content < 20 ppm.
Workflow Diagram
Figure 2: Validated workflow for hygroscopic solvent rheology. The "Fail" loop at KF Check is critical for data integrity.
Step-by-Step Methodology
-
Purification: Dry the sulfone solvent over activated 4Å molecular sieves for at least 48 hours inside an argon-filled glovebox.
-
Validation: Draw a 0.5 mL aliquot and perform Coulometric Karl Fischer titration. Do not proceed if water content > 20 ppm.
-
Loading:
-
If using Sulfolane (MP ~27°C), pre-warm the sample vial to 35°C to ensure full melting.
-
Load the sample onto the rheometer Peltier plate (set to 30°C) using a micropipette.
-
-
Measurement:
-
Perform a shear rate sweep from
to . -
Sulfones are Newtonian fluids; the viscosity should be independent of shear rate.
-
-
Calculation: Average the viscosity values across the linear plateau region.
Application Implications
For Battery Electrolytes
-
The Trade-off: High viscosity correlates with low ionic conductivity (
).[3]-
Sulfolane:
(1M LiPF₆). Excellent high-voltage stability but poor rate capability. -
EMS/EiPS:
. Better transport properties allow for higher power density batteries while maintaining anodic stability.
-
-
Recommendation: Use EiPS for applications requiring low-temperature operation. Use Sulfolane only if high-temperature resilience (>60°C) is the primary safety requirement.
For Synthetic Chemistry
-
Solvent Power: Sulfolane is a "super-solvent" for extraction due to its high density and polarity. Linear sulfones are less effective for aromatic extraction but are easier to remove from reaction mixtures due to slightly higher volatility and lower freezing points (easier to handle as liquids).
References
-
Xu, K. (2004). Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries. Chemical Reviews, 104(10), 4303–4418. Link
-
Angell, C. A., et al. (2011). Sulfone-based electrolytes for high voltage Li-ion batteries.[3][4] Energy & Environmental Science. Link
-
Casteel, J. F., & Sears, P. G. (1974).[5] Dielectric constants, viscosities, and related physical properties of several sulfolane-dialkyl sulfone mixtures at 30 and 40 degrees C. Journal of Chemical and Engineering Data, 19(3), 196–200. Link
-
Hilbig, P., et al. (2017).[4] Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications. MDPI Batteries, 3(4), 1-15. Link
-
Smart, M. C., et al. (2002). Improved performance of lithium-ion cells with the use of fluorinated carbonate-based electrolytes. Journal of Power Sources. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications - JuSER [juser.fz-juelich.de]
- 5. EP2778158A1 - Sulfolane mixtures as ambient aprotic polar solvents - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide
This guide outlines the safe handling, operational protocols, and disposal strategies for 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide (CAS: 39654-92-7).[1][2]
As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-management system . In the absence of comprehensive, vendor-specific GHS data for this niche intermediate, we apply the "Categorical Hazard Approach" , treating it with the rigor reserved for functionalized cyclic sulfones.[2]
Part 1: Compound Profile & Hazard Logic
This compound is a cyclic disulfone.[1] Unlike sultones (cyclic sulfonic esters), which are often potent alkylating agents and carcinogens, sulfones (C-SO₂-C) are generally more chemically stable.[1][2] However, their high polarity and crystalline nature present specific physical hazards.[1]
| Property | Data / Inference | Operational Implication |
| Physical State | Crystalline Solid (White to Off-White) | High risk of static-induced dust generation.[1][2][3] |
| Solubility | Polar Aprotic Solvents (DMSO, DMF, Acetone) | Skin absorption is enhanced by these solvents; PPE must resist the solvent carrier.[1][2] |
| Reactivity | Stable to oxidation; Acidic | Compatible with strong bases (e.g., n-BuLi) but requires inert atmosphere to prevent side reactions.[1][2] |
| Toxicity Class | Presumed Irritant / Harmful | Universal Precautions apply. Treat as a respiratory and eye irritant.[1][2] |
Part 2: Personal Protective Equipment (PPE) Matrix
The choice of PPE is dictated by the state of the matter (solid vs. solution).[2] A "one-glove-fits-all" approach is dangerous in R&D.[1][2]
PPE Selection Table
| Component | Solid Handling (Weighing/Transfer) | Solution Handling (Reaction/Work-up) | Scientific Rationale |
| Gloves (Primary) | Nitrile (4-6 mil) | Nitrile (High Dexterity) | Nitrile provides excellent dry chemical resistance.[1][2] |
| Gloves (Secondary) | Not required | Laminate (Silver Shield) or Double Nitrile | If dissolved in DMSO/DMF , these solvents permeate nitrile rapidly, carrying the solute through.[1][2] Double gloving increases breakthrough time.[1][2] |
| Eye Protection | Safety Glasses with side shields | Chemical Splash Goggles | Crystalline fines can bypass glasses; solutions pose splash risks.[1][2] |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood | Engineering controls are superior to respirators.[1][2] If hood is unavailable, use N95/P100 for dust.[1] |
| Body | Lab Coat (Cotton/Poly), Long Sleeves | Lab Coat + Chemical Apron (if >100mL) | Minimizes skin exposure area.[1][2] |
Part 3: Operational Handling Protocols
Workflow 1: Safe Weighing & Transfer
Context: Static electricity often causes dry sulfones to "jump" or cling to spatulas, creating an inhalation hazard.[1][2]
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Static Mitigation: Use an anti-static gun on the weighing boat and spatula before touching the powder.[2] If unavailable, wipe the spatula with a dryer sheet (if analysis allows) or ground yourself against the hood sash.[1][2]
-
Transfer: Do not pour from the stock bottle. Use a clean, dry spatula to transfer to a pre-tared weighing boat.[1]
-
Spill Prevention: Place the weighing balance on a secondary containment tray or a disposable absorbent pad.[1][2]
Workflow 2: Reaction Setup (Inert Atmosphere)
Context: While the tetraoxide is stable, the bases used to deprotonate it (e.g., n-BuLi, NaH) are not.[1][2]
-
Vessel Prep: Flame-dry or oven-dry glassware. Flush with Argon/Nitrogen.[1]
-
Solvent Addition: Add the solvent (e.g., THF, DMF) to the solid tetraoxide, not the reverse.[1][2] This prevents the formation of a "dry plug" that is hard to stir.
-
Dissolution: Sulfones can be slow to dissolve.[1][2] Ensure complete homogeneity before adding reagents.
-
Temperature Control: If deprotonating, cool to -78°C (acetone/dry ice) before adding the base to prevent decomposition or polymerization.
Part 4: Emergency & Disposal Response
Spill Response Decision Tree
Caption: Decision logic for containing spills. Dampening solid spills prevents the generation of airborne dust.[2]
Disposal Protocols
-
Solid Waste: Dispose of excess pure chemical in a container labeled "Hazardous Waste - Solid - Toxic/Irritant" .[1][2]
-
Liquid Waste: Solutions must go into "Non-Halogenated Organic Waste" (unless chlorinated solvents were used).[1][2]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 521914, 2,2-Dimethyl-1,3-dithiane (Parent Structure Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Laboratory Safety Guidance. Retrieved from [Link]
-
Prudent Practices in the Laboratory. (2011). Handling and Disposal of Chemicals. National Academies Press.[1] Retrieved from [Link][1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

